molecular formula C10H14BrNO2S B1372222 3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS No. 1020252-89-4

3-Bromo-5-methyl-N-propylbenzenesulfonamide

Cat. No.: B1372222
CAS No.: 1020252-89-4
M. Wt: 292.19 g/mol
InChI Key: KNYBNTAZSNRLLP-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO2S and its molecular weight is 292.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYBNTAZSNRLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674348
Record name 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-89-4
Record name 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The document outlines a robust, multi-step synthetic strategy, beginning from commercially available precursors. Each stage of the synthesis is detailed with step-by-step experimental protocols, mechanistic insights, and discussions on the causality behind procedural choices. The guide emphasizes safety, reproducibility, and validation through characterization, reflecting the best practices of a senior application scientist. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams. This document is intended for an audience of professional researchers, scientists, and process chemists.

Introduction and Strategic Overview

Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their diverse biological activities. The synthesis of specifically substituted analogs, such as this compound, is crucial for developing new chemical entities with tailored properties. The strategic approach to synthesizing this target molecule is predicated on a convergent design, culminating in the formation of the sulfonamide bond. This is a reliable and high-yielding reaction between a sulfonyl chloride and a primary amine.[1]

Our retrosynthetic analysis deconstructs the target molecule into two key synthons: 3-Bromo-5-methylbenzenesulfonyl chloride and n-propylamine . While n-propylamine is a common reagent, the synthesis of the substituted sulfonyl chloride intermediate requires a dedicated, multi-step approach.

Retrosynthetic Pathway

The overall synthetic logic is visualized below. The final sulfonamide bond formation is the key convergent step.

G cluster_synthons Key Synthons cluster_precursor Intermediate Synthesis Target This compound disconnection Sulfonamide Bond Formation Target->disconnection Propylamine n-Propylamine disconnection->Propylamine SulfonylChloride 3-Bromo-5-methylbenzenesulfonyl chloride disconnection->SulfonylChloride Aniline 3-Bromo-5-methylaniline SulfonylChloride->Aniline Diazotization / Sulfonylation (Sandmeyer-type reaction)

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 3-Bromo-5-methylbenzenesulfonyl Chloride

The primary challenge in this synthesis is the preparation of the substituted aromatic sulfonyl chloride. We present a reliable two-step sequence starting from 3-bromo-5-methylaniline.

Step 1: Diazotization of 3-Bromo-5-methylaniline

The conversion of an aromatic amine to a diazonium salt is a classic and fundamental transformation in organic synthesis. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to yield the corresponding diazonium salt.

Causality and Expertise:

  • Low Temperature: The reaction is maintained at 0-5 °C because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.

  • Acidic Medium: A strong acid, such as hydrochloric acid, is essential to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the diazotization process.

Step 2: Sulfonylation via Sandmeyer-type Reaction

The generated diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) catalyst. This introduces the sulfonyl chloride moiety onto the aromatic ring, displacing the diazonium group.

Causality and Expertise:

  • Catalyst: Copper(I) chloride is a crucial catalyst for this transformation, facilitating the radical-mediated displacement of dinitrogen gas.

  • SO₂ Source: Sulfur dioxide, bubbled through the reaction mixture, serves as the source of the sulfonyl group. Acetic acid is a common solvent for this step as it effectively dissolves the SO₂.

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This protocol synthesizes the key sulfonyl chloride intermediate from 3-bromo-5-methylaniline.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRole
3-Bromo-5-methylaniline186.0510.0 g0.0537Starting Material
Concentrated HCl36.4625 mL~0.3Acid/Solvent
Sodium Nitrite (NaNO₂)69.004.1 g0.0594Diazotizing Agent
Sulfur Dioxide (SO₂)64.07GasExcessSulfonylating Agent
Copper(I) Chloride (CuCl)98.991.5 g0.0152Catalyst
Glacial Acetic Acid60.0550 mL-Solvent
Crushed Ice18.02100 g-Cooling
Water (H₂O)18.02As needed-Solvent/Quench

Methodology:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 3-bromo-5-methylaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve 4.1 g of sodium nitrite in 15 mL of water and add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate 500 mL flask, prepare a saturated solution of sulfur dioxide in 50 mL of glacial acetic acid. Add 1.5 g of copper(I) chloride to this solution.

    • Cool the SO₂/acetic acid solution to 5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂ solution with vigorous stirring. The addition should be controlled to manage gas evolution (N₂).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Isolation:

    • Pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid product should precipitate.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure 3-Bromo-5-methylbenzenesulfonyl chloride.[2]

Final Assembly: Synthesis of this compound

The final step is the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide linkage and eliminating HCl.

Causality and Expertise:

  • Base: An excess of n-propylamine (typically 2.2 equivalents) is used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3][4] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used.[5][6]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves both the sulfonyl chloride and the amine.[7]

  • Workup: The workup is designed to remove unreacted starting materials and byproducts. A wash with dilute acid (e.g., 1M HCl) removes excess amine, while a wash with a saturated sodium bicarbonate solution removes any acidic impurities.[7]

Experimental Protocol: Final N-Alkylation
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRole
3-Bromo-5-methylbenzenesulfonyl chloride269.545.0 g0.0185Electrophile
n-Propylamine59.112.4 g (3.5 mL)0.0407Nucleophile/Base
Dichloromethane (DCM), anhydrous84.9350 mL-Solvent
1M Hydrochloric Acid (HCl)36.462 x 25 mL-Wash
Saturated Sodium Bicarbonate (NaHCO₃)84.0125 mL-Wash
Brine-25 mL-Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent

Methodology:

  • Reaction Setup:

    • Dissolve 5.0 g of 3-Bromo-5-methylbenzenesulfonyl chloride in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Amine Addition:

    • Slowly add 3.5 mL of n-propylamine dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction's progress by TLC until the sulfonyl chloride is consumed.[7]

  • Workup and Purification:

    • Quench the reaction by adding 30 mL of water and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and finally with 25 mL of brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Overall Synthesis Workflow

The complete forward synthesis from the aniline precursor to the final product is illustrated below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Assembly A 3-Bromo-5-methylaniline B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 3-Bromo-5-methylbenzenesulfonyl chloride B->C SO₂, CuCl Acetic Acid E This compound C->E DCM, 0 °C to RT D n-Propylamine D->E

Caption: Forward synthesis workflow diagram.

Troubleshooting and Process Integrity

Issue Potential Cause Recommended Solution
Low Yield in Step 1/2 Decomposition of the diazonium salt due to temperature fluctuations.Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition.
Low Yield in Final Step Incomplete reaction; presence of unreacted sulfonyl chloride.Ensure the molar ratio of amine to sulfonyl chloride is appropriate (slight excess of amine is typical).[7] Extend reaction time or slightly increase temperature if the reaction is sluggish.[7]
Hydrolysis of Sulfonyl Chloride Presence of moisture in reagents or solvent.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (nitrogen or argon).[7]
Product Fails to Crystallize Presence of unreacted starting materials or residual solvent.Ensure the reaction goes to completion via TLC monitoring. Dry the organic layer thoroughly before solvent evaporation and use a high vacuum to remove residual solvent.[7] If necessary, purify by column chromatography.
Formation of Bis-sulfonated Amine This is generally not an issue with primary amines but can occur if the N-H of the product sulfonamide is deprotonated and reacts further.Use a controlled amount of a non-nucleophilic base instead of a large excess of the primary amine.

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By breaking down the process into the synthesis of a key sulfonyl chloride intermediate followed by a final sulfonamide formation, this approach provides clear, actionable protocols for the research chemist. The emphasis on the rationale behind experimental choices, detailed workup procedures, and troubleshooting advice ensures a high degree of scientific integrity and reproducibility, empowering researchers in their pursuit of novel chemical entities.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes available information on structurally related analogs and employs established scientific principles to predict and discuss its key characteristics. This document is intended to serve as a foundational resource, offering insights into its solubility, lipophilicity, and acidity, alongside methodologies for their experimental determination. Furthermore, a plausible synthetic route and expected spectral characteristics are detailed to support further research and development efforts.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities.[1] The strategic substitution on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical and pharmacokinetic properties. This compound represents a specific scaffold with potential for tailored biological interactions. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide delves into the structural attributes, predicted physicochemical parameters, and the experimental workflows required for their validation.

Chemical and Physical Properties

The structural features of this compound, including the bromine and methyl substituents on the benzene ring and the N-propyl group, collectively influence its physical and chemical nature.

PropertyValueSource
CAS Number 1020252-89-4[2]
Molecular Formula C₁₀H₁₄BrNO₂S[3]
Molecular Weight 292.19 g/mol [3]
Melting Point Not available (estimated to be in the range of 100-150 °C based on analogs)N/A
Boiling Point Predicted: ~400 °CEstimated from analogs
Density Predicted: 1.459 ± 0.06 g/cm³ (20 °C)[4]
Solubility Predicted: Practically insoluble in water (0.041 g/L at 25 °C)[4]
pKa Predicted: ~9-10Estimated from analogs
LogP Predicted: ~2.5-3.5Estimated from analogs

Discussion of Predicted Values:

  • Melting Point: While no experimental data is available for the title compound, the melting point of 4-Bromo-3-methylbenzenesulfonamide is reported as 148 °C. The N-propyl substitution in our target molecule might lead to a slightly lower melting point due to a potential disruption in crystal lattice packing.

  • Boiling Point: The predicted boiling point is high, which is characteristic of sulfonamides with significant molecular weight and polar functional groups.

  • Density: The predicted density suggests a moderately dense solid.

  • Solubility: The low predicted aqueous solubility is expected due to the presence of the lipophilic bromomethylphenyl and propyl groups.[5] This has significant implications for its bioavailability and formulation.

  • pKa: The sulfonamide proton is weakly acidic. For the related compound 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide, a predicted pKa of 10.02 has been reported.[6] The electron-withdrawing nature of the bromine atom and the benzene ring contributes to this acidity. The acidity of the sulfonamide group is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Based on its structure, a moderately lipophilic character is anticipated. This property is crucial for membrane permeability and distribution within the body.

Synthesis and Spectral Characterization

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved through the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with n-propylamine. This is a standard method for the preparation of N-substituted sulfonamides.

Synthesis_of_this compound reactant1 3-Bromo-5-methylbenzenesulfonyl chloride conditions Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reactant1->conditions reactant2 n-Propylamine reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane.

  • Add a base, for example, pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add n-propylamine to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with dilute acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Expected Spectral Properties
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the sulfonamide N-H proton. The aromatic protons on the 3-bromo-5-methylphenyl ring will likely appear as multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the N-propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). A band corresponding to the N-H stretching vibration should be observable in the range of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Solubility_Determination_Workflow step1 Add excess solid to buffer step2 Equilibrate at constant temperature (e.g., 24-48 hours with agitation) step1->step2 step3 Separate solid and liquid phases (Centrifugation/Filtration) step2->step3 step4 Quantify concentration in the supernatant (e.g., HPLC-UV) step3->step4 step5 Determine solubility step4->step5

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

  • Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Incubation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of lipophilicity.

LogP_Determination_Workflow step1 Prepare n-octanol/water phases step2 Dissolve compound in one phase step1->step2 step3 Mix phases and equilibrate step2->step3 step4 Separate the two phases step3->step4 step5 Quantify concentration in each phase (HPLC-UV) step4->step5 step6 Calculate LogP step5->step6

Caption: Workflow for LogP determination.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in the n-octanol phase. Add an equal volume of the water phase.

  • Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

  • Sampling: Carefully collect samples from both the n-octanol and water layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

pKa_Determination_Workflow step1 Dissolve compound in a suitable solvent step2 Titrate with a strong base (e.g., NaOH) step1->step2 step3 Monitor pH changes continuously step2->step3 step4 Plot pH vs. volume of titrant step3->step4 step5 Determine the inflection point step4->step5 step6 Calculate pKa step5->step6

Caption: Workflow for pKa determination.

Detailed Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) while continuously monitoring the pH using a calibrated pH meter.

  • Data Collection: Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Conclusion

This technical guide provides a detailed, albeit partially predictive, physicochemical profile of this compound. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals. While the predicted values serve as a useful starting point, it is imperative that they are validated through rigorous experimental determination as outlined in this guide. A thorough understanding of these fundamental properties will undoubtedly accelerate the rational design and development of new chemical entities based on this promising scaffold.

References

3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic sulfonamide. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's identifiers, physicochemical properties, a robust synthesis protocol, and methods for characterization. The narrative emphasizes the rationale behind the synthetic strategy and potential challenges, reflecting a field-proven perspective on sulfonamide chemistry. While specific applications for this molecule are not widely documented, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block in discovery chemistry. This guide consolidates current knowledge to facilitate its synthesis, purification, and potential future investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is classified under the CAS number 1020252-89-4[1]. Its core chemical and physical identifiers are summarized below for rapid reference.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 1020252-89-4[1]
Molecular Formula C₁₀H₁₄BrNO₂S[2]
Molecular Weight 292.19 g/mol [2]
IUPAC Name This compoundN/A
Synonyms N-Propyl 3-broMo-5-MethylbenzenesulfonaMide[2]

At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility are not extensively published. Researchers should determine these properties empirically upon synthesis.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-alkylated benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common route involves the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and a primary amine. In this case, 3-Bromo-5-methylbenzenesulfonyl chloride serves as the electrophilic precursor and n-propylamine acts as the nucleophile.

Synthesis of the Key Precursor: 3-Bromo-5-methylbenzenesulfonyl Chloride

The availability of the sulfonyl chloride precursor is critical. 3-Bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2) is a key intermediate.[3][4] While commercially available, its synthesis typically starts from 3-bromo-5-methylaniline via a Sandmeyer-type reaction involving diazotization followed by treatment with sulfur dioxide and a copper catalyst. An alternative is the direct chlorosulfonylation of 1-bromo-3-methylbenzene, although this can lead to isomeric impurities if not performed under carefully controlled conditions.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for sulfonamide synthesis.[5][6] It is designed to be a self-validating system, with in-process checks and a robust purification strategy.

Materials and Reagents:

  • 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)

  • n-Propylamine (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq, optional base)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Work-up & Extraction cluster_3 Purification & Analysis A Dissolve 3-bromo-5-methylbenzenesulfonyl chloride in anhydrous DCM under N2 B Cool solution to 0 °C (ice bath) A->B C Slowly add n-propylamine (1.2 eq) dropwise B->C D Allow reaction to warm to RT and stir for 2-4 hours C->D E Quench with water D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with brine G->H I Dry organic layer (Na2SO4) H->I J Concentrate under reduced pressure I->J K Purify by column chromatography or recrystallization J->K L Characterize final product (NMR, MS, IR) K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding sulfonic acid.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the amine.

  • Amine Addition: Slowly add n-propylamine (1.2 eq) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the sulfonyl chloride.[5] The reaction generates hydrochloric acid as a byproduct, which will react with excess amine to form an ammonium salt. An optional non-nucleophilic base like triethylamine can be included to scavenge HCl, which can sometimes improve yields.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Work-up: Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Wash the organic layer sequentially with 1M HCl. This step is crucial for removing any unreacted n-propylamine and the optional tertiary amine base.[5]

    • Next, wash with a saturated NaHCO₃ solution to neutralize any remaining acidic species.[5]

    • Finally, wash with brine to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Characterization and Troubleshooting

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structural integrity, showing characteristic peaks for the propyl chain, the aromatic protons, and the methyl group.

  • Mass Spectrometry (MS): Will verify the molecular weight of the compound (292.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[6]

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond (~3300 cm⁻¹), C-H bonds, and the S=O bonds of the sulfonamide group (~1320 and ~1160 cm⁻¹).[7]

Table 2: Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Hydrolysis of sulfonyl chloride.[5]Ensure a slight excess of amine is used and monitor reaction to completion via TLC. Use strictly anhydrous solvents and reagents under an inert atmosphere.[5]
Product Fails to Crystallize Presence of residual solvent or unreacted starting materials.Ensure the organic layer is thoroughly dried before concentration. Use a high vacuum to remove all solvent traces. If impurities persist, purify via column chromatography.[5]
Unexpected NMR/MS Peaks Formation of side-products (e.g., n-propylammonium chloride); Isomeric impurities from the starting sulfonyl chloride.During work-up, ensure thorough washing with both dilute acid and base to remove amine salts and acidic impurities.[5] Use highly pure starting materials.
Broad Melting Point Presence of impurities.Re-purify the product using column chromatography or recrystallization with a carefully selected solvent system.[5]

Potential Applications and Research Context

While specific biological activities for this compound are not prominently reported in the literature, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated for a wide range of therapeutic applications. For instance, various N-alkylbenzenesulfonamides have been synthesized and evaluated for the treatment of conditions such as benign prostatic hyperplasia and prostate carcinoma.[6][7] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable intermediate for building more complex molecules in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound from the initial search. However, based on its structure and the reagents used in its synthesis, standard laboratory precautions are warranted.

  • 3-Bromo-5-methylbenzenesulfonyl chloride (precursor): Is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • n-Propylamine: Is flammable and corrosive.

  • Final Product: Assumed to be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult a full Material Safety Data Sheet (MSDS) for each reagent before beginning any experimental work and handle the final compound with care.

References

Spectroscopic Characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide follows a logical progression, explaining the rationale behind the predicted spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring, substituted with a bromine atom and a methyl group, the sulfonamide linkage, and the N-propyl group all contribute characteristic signals in various spectroscopic techniques. Understanding these contributions is paramount for unequivocal structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the propyl chain protons, and the methyl group protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established substituent effects and data from related sulfonamide structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (H-2)~ 7.8 - 8.0Singlet (or narrow triplet)-1H
Aromatic H (H-4)~ 7.6 - 7.8Singlet (or narrow triplet)-1H
Aromatic H (H-6)~ 7.5 - 7.7Singlet (or narrow triplet)-1H
Sulfonamide N-H~ 5.0 - 6.0 (variable)Triplet~ 5 - 71H
N-CH₂ (propyl)~ 2.9 - 3.1Quartet~ 72H
CH₂ (propyl)~ 1.4 - 1.6Sextet~ 72H
CH₃ (propyl)~ 0.8 - 1.0Triplet~ 73H
Ar-CH₃~ 2.4 - 2.5Singlet-3H

Note: The chemical shift of the N-H proton can be broad and its position is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar substituted benzene sulfonamides.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-SO₂~ 140 - 142
C-Br~ 120 - 122
C-CH₃~ 138 - 140
C-2~ 128 - 130
C-4~ 132 - 134
C-6~ 125 - 127
N-CH₂ (propyl)~ 45 - 47
CH₂ (propyl)~ 22 - 24
CH₃ (propyl)~ 10 - 12
Ar-CH₃~ 20 - 22
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The predicted absorption frequencies are based on typical values for sulfonamides.[2]

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H (sulfonamide)Stretching3200 - 3300Medium
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 2960Strong
S=O (sulfonamide)Asymmetric Stretching1320 - 1350Strong
S=O (sulfonamide)Symmetric Stretching1140 - 1170Strong
C=C (aromatic)Stretching1450 - 1600Medium-Weak
S-N (sulfonamide)Stretching900 - 930Medium
C-BrStretching500 - 600Medium-Strong
Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Molecular Ion:

  • C₁₀H₁₄⁷⁹BrNO₂S⁺: m/z = 307

  • C₁₀H₁₄⁸¹BrNO₂S⁺: m/z = 309

Major Predicted Fragment Ions:

  • [M - C₃H₇]⁺ (loss of propyl group): m/z = 264/266

  • [M - SO₂]⁺: m/z = 243/245

  • [C₇H₆BrO₂S]⁺ (bromomethylbenzenesulfonyl cation): m/z = 249/251

  • [C₇H₇]⁺ (tropylium ion from propyl chain): m/z = 91 (if rearrangement occurs)

  • [C₃H₇]⁺ (propyl cation): m/z = 43

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • Mass spectrometer equipped with an Electron Ionization (EI) source.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 500

  • Inlet System: Direct insertion probe or Gas Chromatography (GC-MS)

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 3-Bromo-5-methyl- N-propylbenzenesulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment.

References

An In-Depth Technical Guide on the Synthesis from 3-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-methylbenzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core synthetic transformations involving this key intermediate. We will explore palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as transformations of the carboxylic acid moiety. This document is structured to provide not only detailed, field-proven protocols but also the underlying mechanistic principles to empower strategic synthetic design.

PART 1: The Strategic Importance of 3-Bromo-5-methylbenzoic Acid

In the rational design of pharmaceuticals and functional materials, the strategic placement of substituents on an aromatic core is of paramount importance. 3-Bromo-5-methylbenzoic acid offers a unique trifecta of functional handles: a bromine atom, a methyl group, and a carboxylic acid. This substitution pattern allows for orthogonal chemical modifications, making it a valuable starting material.

  • The Bromine Atom: A key player in modern synthetic chemistry, the bromine atom serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions.[1][2][3][4] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, allowing for the systematic exploration of chemical space.

  • The Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, as well as esterification to modulate physicochemical properties.[5][6] It also imparts a degree of aqueous solubility and can serve as a key binding element in drug-target interactions.

  • The Methyl Group: The methyl group provides steric bulk and can influence the electronic properties of the aromatic ring. In drug design, it can be a crucial element for optimizing binding affinity or blocking metabolic pathways.

PART 2: Core Synthetic Methodologies

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1][2][3][4] 3-Bromo-5-methylbenzoic acid is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][3][4][7]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][8]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][7][9][10]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Ar-Br 3-Bromo-5-methylbenzoic acid Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation Ar-Pd(II)-Br_L2->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1).

  • Inert Atmosphere: Purge the flask with argon for 15 minutes.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and acidify with 1 M HCl.

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent.

Trustworthiness: The exclusion of oxygen is critical to prevent catalyst deactivation. The use of degassed solvents and maintaining an inert atmosphere are essential for reproducible, high yields.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[11][12][13]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0).[12][14] The key difference is the subsequent coordination and deprotonation of an amine, followed by reductive elimination to form the C-N bond.[11][12]

Experimental Protocol:

  • Reaction Setup: In a glovebox, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Heating: Seal the vessel and heat to 100 °C. Monitor by LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Data Presentation: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseTypical Yields
Suzuki-Miyaura Boronic AcidsPd(PPh₃)₄K₂CO₃, Cs₂CO₃75-95%
Buchwald-Hartwig AminesPd₂(dba)₃ / LigandNaOtBu, K₃PO₄70-90%
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N, piperidine80-98%
Heck AlkenesPd(OAc)₂ / PPh₃Et₃N, K₂CO₃60-85%
II. Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for further derivatization.

Esterification is a common transformation to modify the physicochemical properties of a molecule.[15][16]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 3-Bromo-5-methylbenzoic acid in a large excess of methanol.

  • Catalyst: Add a catalytic amount of concentrated H₂SO₄.

  • Heating: Reflux the mixture for 4-6 hours.

  • Work-up: Remove excess methanol under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester.[17]

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6][18]

Mechanistic Rationale: Coupling reagents such as HATU activate the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by an amine to form the amide bond.[19][20][21][22]

Amide_Formation HATU-Mediated Amide Coupling Carboxylic_Acid 3-Bromo-5-methylbenzoic acid Activation Activation Carboxylic_Acid->Activation HATU HATU HATU->Activation Base_DIPEA DIPEA Base_DIPEA->Activation Active_Ester OAt-Active Ester Activation->Active_Ester Nucleophilic_Attack Nucleophilic Attack Active_Ester->Nucleophilic_Attack Amine R-NH2 Amine->Nucleophilic_Attack Amide Amide Product Nucleophilic_Attack->Amide

Caption: A simplified workflow for HATU-mediated amide bond formation.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Bromo-5-methylbenzoic acid (1.0 equiv) in DMF, add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 1-3 hours.

  • Work-up: Dilute with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and purify by column chromatography.

PART 3: Conclusion and Future Outlook

3-Bromo-5-methylbenzoic acid is a powerful and versatile building block for the synthesis of a diverse range of chemical entities. The methodologies outlined in this guide provide a solid foundation for its use in both academic and industrial research. The continued development of novel cross-coupling catalysts and amide bond forming reagents will undoubtedly further expand the synthetic utility of this valuable starting material.

References

Methodological & Application

Application Note: Validated Analytical Methods for the Quantification of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a key intermediate or potential impurity in pharmaceutical manufacturing. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This note details the scientific rationale behind method development, provides step-by-step protocols, and presents validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Rationale

This compound is an organic molecule featuring a substituted aromatic ring, a structure common in pharmaceutical agents. The precise and accurate quantification of this compound is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Uncontrolled levels of such compounds can represent process-related impurities or starting material residues that must be monitored and controlled within strict limits defined by regulatory bodies.[3]

The selection of an analytical method is contingent on its intended purpose.[2] For routine process monitoring and quality control where concentration levels are expected to be relatively high, HPLC-UV offers a balance of robustness, cost-effectiveness, and reliability.[4][5] For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex matrices, LC-MS/MS is the method of choice due to its superior detection limits and ability to provide structural confirmation.[6][7][8][9]

Method 1: HPLC-UV for Routine Quantification

Principle and Method Rationale

This method employs reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other potential components in the sample matrix. The stationary phase is a non-polar C18 column, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (water with formic acid) is used to elute the compound.[5][10]

  • Causality Behind Choices:

    • Column: A C18 column is selected due to the non-polar nature of the substituted benzene ring.

    • Mobile Phase: Acetonitrile is a common organic modifier providing good peak shape for sulfonamides. Formic acid is added to the aqueous phase to control the pH, ensuring consistent ionization state of the analyte and improving peak symmetry.[5][7]

    • Detection: The benzene ring in the analyte contains a chromophore that absorbs UV light. Based on data for structurally similar benzenesulfonamides, a detection wavelength between 260-270 nm is optimal for sensitivity.[10][11][12][13][14]

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min[10]
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector 270 nm[10]

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards.[2]

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[4]

Method Validation Summary (ICH Q2(R1))

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: < 0.8%; Intermediate: < 1.5%RSD ≤ 2.0%
Specificity Peak purity > 99.8%; No interference from blankNo co-elution at analyte retention time
LOD 0.3 µg/mLS/N ≥ 3
LOQ 1.0 µg/mLS/N ≥ 10

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in 50:50 ACN:H2O weigh->dissolve dilute Prepare Calibration Curve (1-100 µg/mL) dissolve->dilute filter Filter Sample (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (1.0 mL/min) inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Figure 1: HPLC-UV analysis workflow.

Method 2: LC-MS/MS for Trace-Level Quantification

Principle and Method Rationale

For detecting and quantifying low-level impurities, LC-MS/MS provides unparalleled sensitivity and selectivity.[6] The method couples the separation power of liquid chromatography with the mass filtering capabilities of a triple quadrupole mass spectrometer. The analyte is ionized, and a specific precursor ion (the molecular ion) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.[6][8]

  • Causality Behind Choices:

    • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the sulfonamide group can be readily protonated.[7]

    • MRM Transitions: The bromine atom provides a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio), which is invaluable for confirmation. The primary fragmentation is expected to be the cleavage of the N-propyl group or the SO2-N bond. The most stable and abundant fragment is chosen for quantification.

    • LC Conditions: A faster gradient and a smaller column are used to increase throughput and sensitivity, which is typical for LC-MS/MS applications.[8]

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Same as HPLC-UV method.

3.2.2. Instrumentation and Conditions

ParameterLC ConditionMS Condition
System Waters ACQUITY UPLC I-ClassWaters Xevo TQ-S micro
Column C18, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temp.
Gradient 0-5 min: 10% to 95% B; 5-6 min: 95% B; 6.1-7 min: 10% BDesolvation Temp.
Flow Rate 0.4 mL/minCone Gas Flow
Injection Vol. 5 µLDesolvation Gas
Column Temp. 40 °CMRM Transitions

Predicted MRM Transitions for this compound (C10H14BrNO2S, MW ~308.2 g/mol ):

TransitionDwell Time (s)Cone Voltage (V)Collision Energy (eV)Purpose
308.0 -> 198.9 0.053022Quantifier
310.0 -> 200.9 0.053022Isotope Quantifier
308.0 -> 154.9 0.053035Qualifier

Note: These are predicted values. Actual values must be optimized empirically by infusing the reference standard.

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but use a lower starting concentration if necessary.

  • Calibration Standards (0.1-100 ng/mL): Perform serial dilutions of the stock solution to prepare a minimum of seven calibration standards in the desired range.

  • Sample Preparation: Prepare samples as in the HPLC-UV method, but dilute further to ensure the final concentration falls within the nano-gram per milliliter (ng/mL) calibration range.[15]

Method Validation Summary (ICH Q2(R1))
Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.998 (weighted 1/x)R² ≥ 0.99
Range 0.1 - 100 ng/mL-
Accuracy (% Recovery) 96.7% - 103.5%95.0% - 105.0%
Precision (% RSD) Repeatability: < 3.5%; Intermediate: < 5.0%RSD ≤ 15.0% at LLOQ, ≤ 10% otherwise
Specificity No interference in blank matrix; Isotope ratio matchNo co-elution; Ion ratio within ±20%
LOD 0.03 ng/mLS/N ≥ 3
LOQ 0.1 ng/mLS/N ≥ 10; RSD < 20%

Workflow Diagram

LCMS_Workflow cluster_prep Trace-Level Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in 50:50 ACN:H2O weigh->dissolve dilute Prepare Calibration Curve (0.1-100 ng/mL) dissolve->dilute filter Filter Sample (0.22 µm) dissolve->filter inject Inject 5 µL onto UPLC C18 Column filter->inject separate Fast Gradient (0.4 mL/min) inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (e.g., 308.0 -> 198.9) ionize->mrm integrate Integrate MRM Peak Area mrm->integrate calibrate Generate Weighted Calibration Curve integrate->calibrate quantify Quantify Analyte (ng/mL level) calibrate->quantify

Figure 2: LC-MS/MS analysis workflow.

Conclusion

Two distinct, validated, and fit-for-purpose analytical methods have been established for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine quality control and process monitoring. The LC-MS/MS method provides the high sensitivity and specificity required for trace-level impurity analysis, ensuring comprehensive control over product quality. Adherence to these protocols and the principles of method validation outlined in ICH guidelines will ensure the generation of accurate and reliable data for regulatory submissions and drug development.[16]

References

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, purity assessment, and stability testing in research and drug development settings. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its fitness for purpose.[1][2]

Introduction and Scientific Rationale

This compound is an aromatic sulfonamide compound. While specific applications may vary, molecules within this class are pivotal as intermediates in organic synthesis and as core structures in the development of therapeutic agents.[3] The sulfonamide functional group is a well-known pharmacophore, and precise analytical characterization of such compounds is critical to ensure the integrity of research data and the quality of pharmaceutical products.

The primary objective of this work is to establish a definitive analytical procedure that can accurately quantify this compound. High-Performance Liquid Chromatography (HPLC) with UV detection was selected for its widespread availability, high resolution, and sensitivity for chromophoric compounds like the target analyte. The benzene ring and sulfonamide group constitute a strong chromophore, making UV detection an ideal choice.

The method employs a reversed-phase C18 column, which is the industry standard for separating non-polar to moderately polar small molecules.[4] The separation mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase (C18) and a polar mobile phase. By optimizing the mobile phase composition—a mixture of acetonitrile and water with a formic acid modifier—we can achieve excellent peak shape, resolution, and a stable baseline. The formic acid serves to control the pH and suppress the ionization of any residual silanol groups on the column, thereby minimizing peak tailing.[5]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength or diode array UV detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[6]

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated, with at least two-point calibration.

  • Volumetric Glassware: Class A certified.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

Reagents and Chemicals
  • This compound: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Formic Acid (FA): HPLC grade, >99% purity.

  • Methanol: HPLC grade (for cleaning and dissolving standards).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Dilute to the mark with purified water.

    • Mix thoroughly and degas by sonication for 15 minutes or by online degasser.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity and Quantification):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from approximately 0.005 mg/mL to 0.15 mg/mL. A typical five-point calibration curve might include 0.01, 0.025, 0.05, 0.10, and 0.15 mg/mL.[3]

  • Sample Preparation (e.g., for a Drug Substance):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the Standard Stock Solution to achieve a target concentration of 1.0 mg/mL.

    • Further dilute this solution with the diluent to bring the concentration into the validated linear range of the method (e.g., a 1:10 dilution to achieve 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]

Chromatographic Conditions

The established chromatographic parameters are summarized in the table below. The selection of a C18 column provides robust retention for the hydrophobic aromatic sulfonamide.[4] The gradient elution ensures that any potential impurities are eluted efficiently while providing a sharp, symmetrical peak for the main analyte. The UV detection wavelength of 265 nm was chosen based on the typical absorbance maxima for sulfonamides, ensuring high sensitivity.[8]

ParameterCondition
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 265 nm
Run Time 15 minutes

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, a full validation was performed according to ICH Q2(R1) guidelines.[9][10][11] The validation parameters and their acceptance criteria are essential for establishing the performance characteristics of the method.

System Suitability Testing (SST)

Before any analytical run, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 0.1 mg/mL) five or six times. The results must meet the criteria outlined below to proceed with the analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring sharp and well-defined peaks for accurate integration.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the overall stability of the system during the run.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Validation Parameters and Acceptance Criteria

The following table summarizes the core validation experiments and the pre-defined criteria for a successful validation study.[1][10]

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a Diode Array Detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision studies.80% to 120% of the nominal test concentration.[9]
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Six replicate preparations of the same sample. Intermediate Precision (Inter-day): Repeatability test on a different day by a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of ~10. Verify by analyzing samples at this concentration for accuracy and precision.S/N ratio ≈ 10. Precision (%RSD) ≤ 10%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio (S/N) of ~3.S/N ratio ≈ 3.
Robustness Systematically vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Organic in mobile phase ±2%).System suitability parameters must still be met. No significant change in results.

Visualization of Workflow

To provide a clear overview, the entire analytical process from preparation to final report is depicted below.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Stock & Working) sst_run System Suitability Test (SST) (Inject Standard 5x) prep_std->sst_run prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute) seq_run Run Analytical Sequence (Blank, Standards, Samples) prep_sample->seq_run prep_mp Prepare Mobile Phases (Aqueous & Organic) sys_setup HPLC System Setup (Install Column, Purge, Equilibrate) prep_mp->sys_setup sys_setup->sst_run sst_check Verify SST Criteria (Tailing, Plates, %RSD) sst_run->sst_check sst_check->sys_setup Fail sst_check->seq_run Pass integrate Integrate Chromatograms (Identify & Quantify Peaks) seq_run->integrate calculate Calculate Results (Build Calibration Curve, Determine Concentration) integrate->calculate report Generate Final Report (Include SST, Results, Chromatograms) calculate->report

Caption: Overall workflow for the analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm its suitability for routine use in quality control and research environments. The detailed protocol provides a solid foundation for analysts to implement this method, ensuring reliable and consistent data that meets stringent regulatory expectations.

References

The Versatile Intermediate: Application Notes for 3-Bromo-5-methyl-N-propylbenzenesulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-Bromo-5-methyl-N-propylbenzenesulfonamide as a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the synthetic utility of this molecule, offering detailed, field-tested protocols for its preparation and subsequent elaboration through a variety of modern cross-coupling reactions. The causality behind experimental choices is explained, ensuring that the described protocols are not just sets of instructions, but self-validating systems grounded in established chemical principles.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the sulfonamide functional group is a recurring motif, present in a wide array of therapeutic agents and functional materials.[1][2] The inherent stability and specific geometric constraints of the sulfonamide group make it a valuable component in molecular design. When incorporated into a scaffold like this compound, it is combined with an aryl bromide, a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This strategic combination of a stable, biologically relevant moiety and a reactive site for diversification makes this compound a highly valuable intermediate.

The presence of the methyl group at the 5-position provides an additional point of modulation, influencing the electronic properties and lipophilicity of the resulting derivatives. The N-propyl group on the sulfonamide can also play a crucial role in dictating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide will explore the practical applications of this intermediate, focusing on its role in palladium- and copper-catalyzed cross-coupling reactions.

Synthesis and Characterization

The logical and most common approach to the synthesis of this compound involves a two-step sequence starting from 3-bromo-5-methylaniline. The first step is the diazotization of the aniline followed by a sulfonyl chloride formation, and the second step is the reaction of the resulting sulfonyl chloride with n-propylamine. A more direct route begins with the commercially available 3-bromo-5-methylbenzenesulfonyl chloride.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from the commercially available 3-bromo-5-methylbenzenesulfonyl chloride.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis start 3-Bromo-5-methylbenzenesulfonyl chloride product This compound start->product reagent n-Propylamine, Pyridine reagent->start solvent DCM, 0 °C to rt product->solvent

Caption: A straightforward nucleophilic substitution reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (10 mmol scale)
3-Bromo-5-methylbenzenesulfonyl chloride885520-33-2269.54 g/mol 2.70 g (1.0 eq)
n-Propylamine107-10-859.11 g/mol 0.89 mL (1.1 eq)
Pyridine110-86-179.10 g/mol 1.21 mL (1.5 eq)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed
BrineN/AN/AAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzenesulfonyl chloride (2.70 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.21 mL, 15.0 mmol) to the solution, followed by the dropwise addition of n-propylamine (0.89 mL, 11.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Applications in Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as a versatile precursor for a multitude of cross-coupling reactions, enabling the synthesis of diverse and complex molecules.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)L_n-R PdII->PdII_R R-B(OR)_2 Base Transmetal Transmetalation (R-B(OR)_2, Base) PdII_R->Pd0 Product Product Ar-R RedElim Reductive Elimination

Caption: Key steps of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (1.0 mmol scale)
This compoundN/A308.22 g/mol 308 mg (1.0 eq)
Phenylboronic Acid98-80-6121.93 g/mol 146 mg (1.2 eq)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56 g/mol 58 mg (0.05 eq)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 415 mg (3.0 eq)
1,4-Dioxane123-91-188.11 g/mol 8 mL
Water7732-18-518.02 g/mol 2 mL

Procedure:

  • In a Schlenk flask, combine this compound (308 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5][6] This reaction is invaluable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow Start 3-Bromo-5-methyl-N- propylbenzenesulfonamide + Amine Reaction Inert Atmosphere Toluene, Heat Start->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (1.0 mmol scale)
This compoundN/A308.22 g/mol 308 mg (1.0 eq)
Morpholine110-91-887.12 g/mol 105 µL (1.2 eq)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72 g/mol 18 mg (0.02 eq)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66 g/mol 38 mg (0.08 eq)
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 135 mg (1.4 eq)
Toluene (anhydrous)108-88-392.14 g/mol 5 mL

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (308 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Purify the residue by column chromatography to obtain the desired N-arylated product.

Other Important Transformations
  • Heck Reaction: For the formation of C-C bonds with alkenes, providing access to substituted styrenes and other vinylated arenes.[7][8]

  • Sonogashira Coupling: Enables the synthesis of aryl alkynes by coupling with terminal alkynes.[9][10]

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O and C-S bonds with phenols and thiols, respectively.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound and its precursors and reaction components should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Allergies: Sulfonamides are known to cause allergic reactions in some individuals.[14][15] Exercise caution and be aware of the potential for sensitization.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a highly adaptable and valuable chemical intermediate. Its bifunctional nature, combining a stable sulfonamide group with a reactive aryl bromide, opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block effectively and safely in their synthetic endeavors.

References

Application Note & Protocol: A Reliable Synthetic Route to 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a versatile building block in medicinal chemistry. The synthesis commences with the conversion of 3-bromo-5-methylaniline to the corresponding 3-bromo-5-methylbenzenesulfonyl chloride via a Sandmeyer-type reaction. Subsequent amidation with n-propylamine affords the target sulfonamide. This application note emphasizes the rationale behind key procedural steps, ensuring methodological robustness and high-purity outcomes suitable for pharmaceutical research and development.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, with a history stretching back to the discovery of sulfa drugs.[1] Benzenesulfonamide derivatives, in particular, are prevalent in a multitude of clinically significant molecules, demonstrating a broad spectrum of biological activities.[2][3] The title compound, this compound, incorporates several key structural features: the sulfonamide moiety, a bromine atom that serves as a handle for further chemical elaboration (e.g., cross-coupling reactions), and an N-propyl group that can modulate physicochemical properties such as lipophilicity.

This protocol outlines a classical and reliable approach to synthesize this compound, beginning with the formation of a sulfonyl chloride from an aniline precursor, a common strategy in the preparation of sulfonamides.[4][5] The subsequent reaction with a primary amine to form the sulfonamide is a robust and widely employed transformation.[1][6]

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages as illustrated below.

G cluster_0 Step 1: Diazotization and Sulfonylation cluster_1 Step 2: Amidation A 3-Bromo-5-methylaniline B 3-Bromo-5-methylbenzenediazonium chloride A->B NaNO₂, HCl, 0-5 °C C 3-Bromo-5-methylbenzenesulfonyl chloride B->C SO₂, CuCl₂ E This compound C->E Pyridine, CH₂Cl₂ D n-Propylamine D->E

Figure 1: Synthetic pathway for this compound. This diagram illustrates the two-step process, beginning with the formation of the sulfonyl chloride intermediate, followed by amidation to yield the final product.

Materials and Reagents

For optimal results, the use of high-purity, anhydrous solvents and reagents is critical, especially in the amidation step to prevent hydrolysis of the sulfonyl chloride intermediate.

ReagentChemical FormulaMolar Mass ( g/mol )Recommended Purity
3-Bromo-5-methylanilineC₇H₈BrN186.05>98%
Sodium NitriteNaNO₂69.00≥99%
Hydrochloric Acid, concentratedHCl36.46~37%
Sulfur DioxideSO₂64.07≥99.5%
Copper(II) ChlorideCuCl₂134.45≥99%
n-PropylamineC₃H₉N59.11≥99%
PyridineC₅H₅N79.10Anhydrous, >99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%
Saturated Sodium BicarbonateNaHCO₃84.01-
Anhydrous Magnesium SulfateMgSO₄120.37-

Detailed Experimental Protocol

Part A: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This initial stage involves the diazotization of 3-bromo-5-methylaniline, followed by a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride group.

  • Diazotization of the Aniline:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-bromo-5-methylaniline (1 equivalent) in concentrated hydrochloric acid.

    • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature is maintained below 5 °C.

    • Causality Insight: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Sulfonylation via Sandmeyer-type Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool to 0 °C.

    • Add a catalytic amount of copper(II) chloride to this solution.

    • Carefully add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture. Effervescence (nitrogen gas) will be observed.

    • Mechanistic Note: The copper catalyst facilitates the substitution of the diazonium group with the sulfonyl chloride moiety.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Isolation of the Sulfonyl Chloride:

    • Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • For purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution (to remove acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-methylbenzenesulfonyl chloride.

Part B: Synthesis of this compound

This final step is a nucleophilic substitution reaction where n-propylamine displaces the chloride on the sulfonyl chloride.[7]

  • Amidation Reaction:

    • Dissolve the 3-bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add pyridine (1.2 equivalents) followed by the dropwise addition of n-propylamine (1.2 equivalents).

    • Rationale for Reagent Choice: Pyridine is a commonly used base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1] Anhydrous conditions are essential to prevent the competing hydrolysis of the reactive sulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and n-propylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons, the N-H proton (if not exchanged), the propyl chain protons, and the methyl group protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄BrNO₂S, showing the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point for the crystalline solid, indicative of high purity.

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 3-Bromo-5-methylaniline: Toxic and a potential skin sensitizer. Avoid inhalation and skin contact.

    • Sulfonyl Chlorides: Corrosive and lachrymatory. Handle with care.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • Concentrated Acids and Solvents: Handle with appropriate caution, being mindful of their corrosive and/or flammable nature.

References

Application Note & Protocols: 3-Bromo-5-methyl-N-propylbenzenesulfonamide as a Versatile Precursor for the Development of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced in the antibiotic prontosil. Beyond their antimicrobial properties, aromatic and heterocyclic sulfonamides have emerged as a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2] A particularly fruitful area of research has been their application as anticancer agents, largely driven by their ability to act as potent inhibitors of carbonic anhydrases (CAs).[1][3]

Of the 15 human CA isoforms, the transmembrane enzymes CA IX and CA XII are of significant interest in oncology.[1] These isoforms are overexpressed in a variety of solid tumors and are intricately linked to the hypoxic tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to the acidification of the extracellular space, a condition that promotes tumor growth, invasion, and resistance to therapy.[1][3] Consequently, the development of selective CA IX and CA XII inhibitors is a validated and promising strategy for the development of novel anticancer therapeutics.

This application note details the utility of 3-Bromo-5-methyl-N-propylbenzenesulfonamide as a key precursor for the synthesis of novel antitumor agents. We provide a rationale for its design, detailed synthetic protocols, and a proof-of-concept workflow for its elaboration into a potential carbonic anhydrase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cancer therapies.

Rationale for the Precursor: A Building Block for Targeted Therapies

The structure of this compound offers several strategic advantages for its use as a precursor in antitumor drug discovery:

  • The Benzenesulfonamide Core: This pharmacophore is a well-established zinc-binding group, essential for the inhibition of carbonic anhydrases. The primary sulfonamide nitrogen is crucial for coordinating with the zinc ion in the enzyme's active site.

  • The N-Propyl Group: The alkyl substituent on the sulfonamide nitrogen can be varied to modulate the physicochemical properties of the final compound, such as solubility and cell permeability. The propyl group provides a balance of lipophilicity and conformational flexibility.

  • The Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle. It can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of molecular fragments to explore structure-activity relationships (SAR) and optimize the potency and selectivity of the final compounds.

  • The Methyl Group: The methyl group at the 5-position can influence the electronic properties of the aromatic ring and provide additional steric bulk, which can be exploited to achieve selective binding to the target enzyme.

Synthetic Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes the synthesis of the title precursor from the commercially available 3-bromo-5-methylbenzenesulfonyl chloride.

Materials:

  • 3-Bromo-5-methylbenzenesulfonyl chloride

  • n-Propylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of sulfonyl chloride).

  • Addition of Base and Amine: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath. Slowly add n-propylamine (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI) [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight
Protocol 2: Proof-of-Concept Synthesis of a Potential Antitumor Agent via Suzuki Coupling

This protocol demonstrates the utility of the precursor by synthesizing a novel biaryl sulfonamide, a structural motif present in many potent CA inhibitors.

Materials:

  • This compound (from Protocol 1)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos (0.04 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated NH₄Cl (aq) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl sulfonamide.

Hypothetical Data for the Final Compound:

ParameterHypothetical Value
Yield 60-75%
Appearance White solid
IC₅₀ (CA IX) 50 nM
IC₅₀ (CA II) 500 nM
Selectivity Index (CAII/CAIX) 10

Visualizing the Workflow and Rationale

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Derivatization Start_Mat 3-Bromo-5-methyl- benzenesulfonyl chloride Precursor 3-Bromo-5-methyl-N- propylbenzenesulfonamide Start_Mat->Precursor n-Propylamine, Pyridine, DCM Final_Product Novel Biaryl Sulfonamide (Potential Antitumor Agent) Precursor_Copy 3-Bromo-5-methyl-N- propylbenzenesulfonamide Precursor_Copy->Final_Product Suzuki Coupling: 4-Methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃

Caption: Synthetic route from starting material to the final potential antitumor agent.

Diagram 2: Mechanism of Action - Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme CA IX Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Coordinates to Zinc, displacing water CO2 CO₂ + H₂O Bicarbonate HCO₃⁻ + H⁺ CO2->Bicarbonate CA IX Catalysis (Inhibited)

Caption: Simplified mechanism of carbonic anhydrase IX inhibition by a sulfonamide.

Conclusion and Future Directions

This compound represents a highly versatile and strategically designed precursor for the synthesis of novel antitumor agents. The protocols outlined in this application note provide a clear and reproducible pathway for its synthesis and subsequent elaboration into potential carbonic anhydrase inhibitors. The true power of this precursor lies in the synthetic flexibility afforded by the bromine substituent, which opens the door to a vast chemical space for the development of next-generation, selective, and potent anticancer therapeutics. Further exploration of various cross-coupling partners and optimization of the N-alkyl substituent will undoubtedly lead to the discovery of promising new drug candidates.

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial properties of the novel synthetic compound, 3-Bromo-5-methyl-N-propylbenzenesulfonamide. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough evaluation of this compound's potential as an antimicrobial agent.

Introduction and Scientific Rationale

This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents.[1][2] Historically, sulfonamides were the first class of drugs systematically used to treat and prevent bacterial infections in humans.[3] Their mechanism of action is well-established; they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][5][6] Folic acid is an essential nutrient for bacterial growth and replication, and its inhibition leads to a bacteriostatic effect.[][7]

The chemical structure of this compound, featuring a sulfonamide core, suggests a similar mechanism of action. The presence of a bromine atom, an electron-withdrawing group, on the benzene ring may enhance its antimicrobial activity.[8] This guide provides the necessary protocols to systematically test this hypothesis and characterize the antimicrobial profile of this novel compound.

Postulated Mechanism of Action

The proposed mechanism of action for this compound is the disruption of the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Co-factor for Compound 3-Bromo-5-methyl-N- propylbenzenesulfonamide Compound->DHPS Competitive Inhibition

Figure 1: Postulated mechanism of action for this compound.

Experimental Protocols

This section details the step-by-step methodologies for determining the antimicrobial efficacy of this compound. It is crucial to perform these experiments with appropriate controls to ensure the validity of the results.

Preparation of Stock Solutions

Accurate preparation of the compound's stock solution is the foundation of reliable antimicrobial testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare serial dilutions of the stock solution in sterile DMSO or culture medium to achieve the desired concentrations for the assays.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[3][9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, sterile

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Stock solution of this compound

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

  • Resazurin solution (optional, for viability assessment)

Protocol:

  • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of each row designated for that compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by suspending a few colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Include a positive control antibiotic and a growth control (inoculum without any compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

  • Optionally, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

MIC_Workflow Start Start Prepare_Plates Prepare 96-well plates with broth Start->Prepare_Plates Serial_Dilution Perform serial dilutions of the compound Prepare_Plates->Serial_Dilution Inoculate Inoculate with standardized microbial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually determine MIC (no turbidity) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Analysis and Interpretation

Tabulation of Results

Summarize the MIC and MBC data in a clear and organized table. This allows for easy comparison of the compound's activity against different microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921364128Bacteriostatic
Escherichia coliATCC 25922128>512Bacteriostatic
Pseudomonas aeruginosaATCC 27853>512>512Resistant
Candida albicansATCC 90028256>512Fungistatic

Table 1: Example of MIC and MBC data for this compound. Note: This is hypothetical data for illustrative purposes.

Interpretation of MIC and MBC Values

The relationship between the MIC and MBC values provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.

Further Investigations

Based on the initial findings, several follow-up studies can be conducted to further characterize the antimicrobial properties of this compound.

Time-Kill Kinetic Assays

These assays provide information on the rate at which the compound kills a microbial population over time.

Cytotoxicity Assays

It is essential to evaluate the toxicity of the compound against mammalian cell lines to determine its therapeutic index.

Mechanism of Action Studies

Further experiments can be designed to confirm the proposed mechanism of action, such as enzymatic assays with purified DHPS or metabolomic studies to analyze the impact on the folic acid pathway.

Conclusion

These application notes provide a robust framework for the initial investigation of the antimicrobial properties of this compound. By following these protocols, researchers can generate reliable and reproducible data to assess the potential of this novel compound as a future antimicrobial agent. The sulfonamide class of drugs continues to be a valuable source of new therapeutic agents, and a systematic evaluation of novel derivatives is a critical step in the drug discovery process.[2]

References

Application Note: A Scalable Synthesis Protocol for 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable experimental protocol for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. The document details a robust two-step synthetic route, starting from the chlorosulfonation of 3-bromo-5-methylbenzoic acid to form the critical sulfonyl chloride intermediate, followed by amidation with n-propylamine. Emphasis is placed on scale-up considerations, process safety, and in-depth analytical characterization. The protocols are designed for researchers, chemists, and process development professionals, offering field-proven insights to ensure reproducibility, high yield, and purity in a scaled-up laboratory or pilot plant setting.

Introduction and Scientific Background

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific structural motif of this compound makes it a valuable building block for the synthesis of more complex target molecules in drug discovery programs. Scaling the synthesis of such intermediates from the benchtop to kilogram quantities presents significant challenges related to reaction kinetics, heat management, and safety.

This guide addresses these challenges by presenting a validated, scalable protocol. The chosen synthetic pathway involves two primary transformations:

  • Chlorosulfonation: The conversion of a suitable aromatic precursor, 3-bromo-5-methylbenzoic acid, into the highly reactive 3-bromo-5-methylbenzenesulfonyl chloride intermediate. This step is critical and requires careful handling of corrosive and reactive reagents.

  • Amidation: The nucleophilic substitution reaction between the sulfonyl chloride intermediate and n-propylamine to form the target sulfonamide. This reaction is typically high-yielding but requires precise control of stoichiometry and temperature to minimize side-product formation.

This document provides the rationale behind the selection of reagents and process parameters, ensuring that the protocol is not just a series of steps but a self-validating system grounded in chemical principles.

Synthetic Strategy and Workflow

The overall synthetic workflow is designed for efficiency and scalability. It proceeds through a stable, isolable intermediate, which allows for purification before the final amidation step, ensuring high purity of the final product.

References

Application Notes and Protocols for 3-Bromo-5-methyl-N-propylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective medicinal chemistry applications of the novel compound, 3-Bromo-5-methyl-N-propylbenzenesulfonamide. As this specific molecule is not characterized in existing literature, this guide adopts a rational, structure-based approach to hypothesize its most probable biological activities. We leverage the well-established role of the benzenesulfonamide scaffold as a "privileged structure" in drug discovery to propose primary research directions.[1] Detailed, field-proven protocols for initial screening assays are provided, focusing on carbonic anhydrase inhibition and antibacterial activity—two of the most prominent therapeutic areas for this class of compounds.[2][3] This guide is designed to serve as a foundational roadmap for initiating the preclinical investigation of this and structurally related novel benzenesulfonamide derivatives.

Introduction and Rationale

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide range of clinically significant drugs.[1] Its defining feature, the primary or secondary sulfonamide group (-SO₂NHR), acts as a potent zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes.[1] Furthermore, its rigid aromatic ring provides a scaffold for substitutions that can modulate pharmacokinetic properties and dictate target selectivity.

The subject of this guide, this compound, is a novel chemical entity. Its structure combines the core benzenesulfonamide scaffold with specific substitutions that suggest distinct avenues for investigation:

  • Primary Sulfonamide Core: The unsubstituted sulfonamide nitrogen is a classic zinc-binding motif, making zinc-containing enzymes, particularly Carbonic Anhydrases (CAs), a primary hypothetical target.[3][4][5]

  • Aromatic Substituents (3-Bromo, 5-Methyl): These groups will modulate the electronic properties of the sulfonamide group and provide steric and hydrophobic interactions within a target's binding pocket, influencing potency and isoform selectivity.[4][5]

  • N-Propyl Group: The alkyl substitution on the sulfonamide nitrogen (creating a secondary sulfonamide) can alter the compound's binding mode and pharmacokinetic profile. While the classic CA inhibitors are primary sulfonamides, N-alkylation can be a strategy to achieve selectivity or explore other target classes.[6]

Based on this structural analysis, the most logical and high-probability starting points for the biological evaluation of this compound are as an inhibitor of carbonic anhydrases and as an antibacterial agent.

Hypothesized Application I: Carbonic Anhydrase Inhibition

2.1. Scientific Rationale

Carbonic anhydrases (CAs) are a superfamily of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[3][7] Specifically, the tumor-associated isoforms CA IX and CA XII are highly expressed in aggressive cancers, making them prime targets for anticancer therapies.[4][8]

The benzenesulfonamide moiety is the quintessential pharmacophore for CA inhibition.[4][9] The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, while the benzene ring and its substituents form key interactions with hydrophobic and hydrophilic residues, dictating isoform specificity.[4][10] The design of isoform-selective inhibitors is a major goal to reduce side effects.[4][10] It is therefore highly probable that this compound will exhibit inhibitory activity against one or more of the 15 human CA isoforms.

2.2. Experimental Workflow for CA Inhibition Screening

The following workflow outlines the initial steps to determine if the compound is a viable CA inhibitor.

Caption: Hit discovery workflow for a novel benzenesulfonamide.

2.3. Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is adapted from standard colorimetric methods and is suitable for initial high-throughput screening.[7][11] It measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), monitored at 400-405 nm.[7]

Materials:

  • Human Carbonic Anhydrase II (hCA II) (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Do the same for the control inhibitor, Acetazolamide.

  • Enzyme Preparation:

    • Prepare a working solution of hCA II in cold Assay Buffer to the desired concentration (e.g., 2-5 µg/mL). Keep on ice.

  • Substrate Preparation:

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 160 µL Assay Buffer + 20 µL p-NPA solution.

    • Vehicle Control (100% Activity): 140 µL Assay Buffer + 10 µL DMSO + 10 µL CA working solution.

    • Test Compound: 140 µL Assay Buffer + 10 µL of each test compound dilution + 10 µL CA working solution.

    • Positive Control: 140 µL Assay Buffer + 10 µL of each Acetazolamide dilution + 10 µL CA working solution.

  • Pre-incubation:

    • Add the buffer, DMSO/compound, and enzyme solution to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.[7][12]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[7]

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.4. Expected Data Output

The primary output will be an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. This quantitative data should be tabulated for comparison with control compounds and literature values for other benzenesulfonamides.

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundhCA IIEsteraseResult
Acetazolamide (Control)hCA IIEsterase~0.012

Hypothesized Application II: Antibacterial Agent

3.1. Scientific Rationale

The benzenesulfonamide core is the defining feature of sulfonamide antibiotics ("sulfa drugs").[13][14] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[13] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of nucleic acids, leading to bacteriostasis.[13]

The development of new antibacterial agents is a global health priority due to rising antimicrobial resistance.[2] Novel benzenesulfonamide derivatives are continuously being explored to overcome resistance and broaden the spectrum of activity.[2][15] The specific substitution pattern on this compound may confer activity against both Gram-positive and Gram-negative bacteria, making this a critical area for investigation.

3.2. Visualizing the DHPS Inhibition Mechanism

Caption: Competitive inhibition of DHPS by a sulfonamide drug.

3.3. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16] The broth microdilution method is the gold standard for determining MIC values.[17][18]

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Reference antibiotic (e.g., Ciprofloxacin, Trimethoprim)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Plate Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate using CAMHB.[16] A typical concentration range is 128 µg/mL to 0.25 µg/mL.

    • The final volume in each well should be 50 µL.

    • Prepare a separate plate for the reference antibiotic.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

    • Include the following controls:

      • Sterility Control: 100 µL of uninoculated CAMHB.

      • Growth Control: 50 µL CAMHB + 50 µL inoculum (no drug).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).

3.4. Expected Data Output

The results should be presented in a table comparing the MIC values of the test compound against the reference antibiotic for a panel of clinically relevant bacteria.

Bacterial StrainTest Compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
S. aureus ATCC 29213ResultReference Value
E. coli ATCC 25922ResultReference Value
P. aeruginosa ATCC 27853ResultReference Value

Conclusion and Future Directions

This document outlines the primary, structure-guided hypotheses for the medicinal chemistry applications of this compound. The provided protocols for carbonic anhydrase inhibition and antibacterial susceptibility testing represent the logical first steps in the biological characterization of this novel compound. Positive results (e.g., an IC₅₀ < 10 µM or an MIC ≤ 16 µg/mL) would warrant further investigation, including selectivity profiling against a broader panel of CA isoforms or bacterial strains, cytotoxicity assays, and structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

References

Application Notes and Protocols for Mechanism of Action Studies of Similar Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Enigma of Brominated Compounds

Brominated compounds represent a vast and structurally diverse class of chemicals, ranging from industrially produced flame retardants like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) to a plethora of naturally occurring organobromines synthesized by marine organisms.[1][2] Their widespread use in consumer products has led to ubiquitous environmental distribution and human exposure.[3][4] Concerns over their persistence, bioaccumulation, and potential as endocrine disruptors have spurred intensive research into their mechanisms of action.[5][6][7] This guide provides a comprehensive framework and detailed protocols for researchers investigating the toxicological and pharmacological effects of novel or less-studied brominated compounds by leveraging our understanding of their well-characterized analogues.

The central hypothesis underpinning these studies is that structural similarities between known and unknown brominated compounds can predict similar modes of action. Many brominated flame retardants, for instance, bear a structural resemblance to endogenous hormones, particularly thyroid hormones, which can lead to interference with their signaling pathways.[8][9] This guide will equip researchers with the foundational knowledge and practical methodologies to systematically dissect the molecular interactions of these compounds.

Pillar 1: Endocrine Disruption – A Primary Mechanism of Concern

A significant body of evidence points to the endocrine-disrupting potential of many brominated compounds.[5][7] They can interfere with the synthesis, transport, metabolism, and receptor-mediated actions of hormones, including thyroid and steroid hormones.[5][10]

Thyroid Hormone System Disruption

The structural analogy between many brominated compounds, such as TBBPA, and the thyroid hormone thyroxine (T4) is a key factor in their ability to disrupt the thyroid axis.[6][8]

Key Interaction Points:

  • Binding to Transport Proteins: Brominated compounds can competitively bind to thyroid hormone transport proteins like transthyretin (TTR), displacing T4 and potentially altering its bioavailability.[8]

  • Interaction with Thyroid Receptors (TRs): Some brominated compounds and their metabolites can act as agonists or antagonists at thyroid hormone receptors, thereby mimicking or blocking the effects of thyroid hormones.[11]

  • Metabolic Enzyme Inhibition: Compounds like TBBPA have been shown to inhibit enzymes involved in thyroid hormone metabolism, such as sulfotransferases, which can affect hormone homeostasis.[10]

Workflow for Investigating Thyroid System Disruption

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Confirmation a Compound of Interest b Competitive TTR Binding Assay a->b Assess binding affinity c Thyroid Receptor (TR) Transactivation Assay a->c Determine agonist/ antagonist activity d Estradiol Sulfotransferase Inhibition Assay a->d Measure enzyme inhibition f T-Screen Assay (Cell Proliferation) b->f c->f h Serum Hormone Level Analysis (T3, T4) d->h e Cell Culture (e.g., GH3 cells) e->f Evaluate impact on hormone-dependent growth g Animal Model Exposure (e.g., Zebrafish, Rodent) f->g g->h i Gene Expression Analysis of Thyroid-Responsive Genes g->i

Caption: Workflow for Thyroid Disruption Assessment.

Protocol 1: Competitive Transthyretin (TTR) Binding Assay

Objective: To determine the ability of a test compound to compete with the natural ligand, T4, for binding to the transport protein TTR.

Causality: A high binding affinity of the test compound suggests a potential to displace endogenous T4 from TTR in vivo, which can lead to decreased circulating T4 levels and subsequent disruption of the hypothalamic-pituitary-thyroid axis.

Materials:

  • Human TTR (recombinant or purified)

  • Radiolabeled [¹²⁵I]-T4

  • Test brominated compound

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • In a 96-well plate, combine the TTR protein, a fixed concentration of [¹²⁵I]-T4, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess cold T4).

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Transfer the mixture to a filter plate and wash to separate bound from free radioligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-T4.

Estrogen and Androgen System Disruption

Several brominated flame retardants have been shown to possess (anti-)estrogenic and (anti-)androgenic properties.[6] This can occur through direct interaction with estrogen receptors (ER) and androgen receptors (AR) or by modulating the activity of enzymes involved in steroid hormone metabolism.

Protocol 2: Nuclear Receptor Transactivation Assay

Objective: To assess the ability of a test compound to activate or inhibit the transcriptional activity of nuclear receptors such as ERα, AR, or PPARγ.

Causality: This assay directly measures the functional consequence of a compound binding to a nuclear receptor. Activation (agonist activity) or inhibition (antagonist activity) of these receptors can lead to inappropriate up- or down-regulation of hormone-responsive genes, causing a cascade of adverse effects.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for the full-length human nuclear receptor of interest (e.g., hERα)

  • Reporter plasmid containing a hormone response element upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Luminometer and luciferase assay reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the nuclear receptor expression vector and the luciferase reporter plasmid.

  • After 24 hours, replace the medium with a medium containing serial dilutions of the test compound.

    • Agonist mode: Test the compound alone.

    • Antagonist mode: Test the compound in the presence of a known agonist for the receptor.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

Data Analysis:

  • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.

  • Plot the relative luciferase units (RLU) against the log concentration of the test compound.

  • For agonist activity, determine the EC50 value (concentration for 50% maximal activation).

  • For antagonist activity, determine the IC50 value (concentration for 50% inhibition of agonist-induced activity).

Compound Target Receptor Activity EC50/IC50 (µM) Reference
TBBPAERαWeak Agonist~10Kitamura et al., 2005
OH-PBDEsERαAgonist/AntagonistVaries by congenerMeerts et al., 2001[12]
TBBPATRβAgonist/Antagonist~1-10Kitamura et al., 2002, 2005[6]
BDE-47ARAntagonist>10Hamers et al., 2006

Table 1: Example Endocrine Disrupting Activities of Brominated Compounds.

Pillar 2: Oxidative Stress and Mitochondrial Dysfunction

A growing body of evidence suggests that exposure to certain brominated compounds, particularly PBDEs, can induce oxidative stress and impair mitochondrial function.[4][13] This can lead to cellular damage, apoptosis, and contribute to the overall toxicity of these compounds.[14]

Signaling Pathway of PBDE-Induced Neurotoxicity

G PBDE Polybrominated Diphenyl Ethers (PBDEs) Mito Mitochondria PBDE->Mito Accumulation ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Inhibition of Electron Transport Chain Ca Disrupted Ca2+ Homeostasis Mito->Ca DNA Oxidative DNA Damage ROS->DNA Apoptosis Apoptosis ROS->Apoptosis Ca->Apoptosis DNA->Apoptosis Neurotoxicity Developmental Neurotoxicity Apoptosis->Neurotoxicity

Caption: PBDE-Induced Oxidative Stress Pathway.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To quantify the intracellular production of ROS in response to treatment with a brominated compound.

Causality: An increase in ROS levels indicates an imbalance between the production of reactive species and the cell's antioxidant capacity. This oxidative stress can damage cellular components and trigger apoptotic pathways.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Test brominated compound

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Remove the treatment medium and load the cells with DCFH-DA solution in serum-free medium. Incubate for 30-60 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Express the results as a percentage of the control (vehicle-treated) cells.

  • Perform statistical analysis to determine significant increases in ROS production.

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial health.

Causality: A loss of MMP is an early hallmark of mitochondrial dysfunction and a critical event in the intrinsic pathway of apoptosis.[4] It indicates a disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP production.

Materials:

  • Cell line of interest

  • JC-1 or TMRE fluorescent probe

  • Test brominated compound

  • Positive control (e.g., CCCP)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the test compound as described in the ROS assay.

  • Incubate the cells with the JC-1 or TMRE probe according to the manufacturer's instructions.

  • Wash the cells to remove the unbound probe.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • JC-1: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

    • TMRE: A decrease in red fluorescence intensity indicates a loss of MMP.

Data Analysis:

  • For JC-1, quantify the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of MMP.

  • For TMRE, measure the mean fluorescence intensity. A decrease in intensity indicates depolarization.

Pillar 3: Gene Expression Profiling for Mechanistic Insight

Toxicogenomics, the study of how chemical exposures affect gene expression, is a powerful tool for elucidating mechanisms of action.[15][16] By analyzing changes in the transcriptome, researchers can identify perturbed cellular pathways and generate hypotheses about a compound's toxicity.[17][18]

Experimental Workflow for Toxicogenomics

G cluster_0 Exposure cluster_1 Data Acquisition cluster_2 Bioinformatic Analysis a In Vitro or In Vivo Model b Treatment with Brominated Compound a->b c RNA Isolation b->c d Library Preparation & Next-Generation Sequencing (NGS) c->d e Quantitative PCR (qPCR) for Validation c->e f Differential Gene Expression Analysis d->f g Pathway & Gene Ontology (GO) Enrichment Analysis f->g h Network Analysis g->h i Mechanism of Action h->i Hypothesis Generation

Caption: Toxicogenomics Workflow for MoA Studies.

Protocol 5: Quantitative PCR (qPCR) for Target Gene Expression Analysis

Objective: To validate findings from high-throughput screening or to investigate the effect of a brominated compound on specific genes of interest.

Causality: Changes in the expression levels of key genes can provide direct evidence for the activation or repression of specific signaling pathways. For example, upregulation of genes involved in xenobiotic metabolism (e.g., cytochrome P450s) can indicate a cellular response to the compound.

Materials:

  • RNA isolated from treated and control cells or tissues

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes and housekeeping genes

  • qPCR instrument

Procedure:

  • Treat cells or animals with the test compound and isolate total RNA.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA templates.

  • Set up qPCR reactions containing cDNA, primers, and master mix.

  • Run the qPCR program on a real-time PCR instrument.

Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes (e.g., GAPDH, β-actin).

  • Calculate the fold change in gene expression using the ΔΔCt method.

Conclusion: A Multi-faceted Approach to a Complex Problem

Determining the mechanism of action of novel or understudied brominated compounds requires a multi-pronged approach that integrates in vitro, cell-based, and potentially in vivo studies. By systematically evaluating their potential for endocrine disruption, induction of oxidative stress, and modulation of gene expression, researchers can build a comprehensive toxicological profile. The protocols outlined in this guide provide a robust framework for these investigations, emphasizing the importance of understanding the causality behind each experimental choice. This integrated strategy is essential for accurately assessing the risks associated with this diverse and environmentally relevant class of chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into a common synthetic route, focusing on troubleshooting common issues and optimizing reaction yields. The information herein is structured to address practical challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure both success and safety.

The synthesis of this compound is typically achieved through a three-step sequence starting from 3-bromo-5-methylaniline. This pathway involves:

  • Diazotization of the starting aniline to form a reactive diazonium salt.

  • Chlorosulfonylation via a Sandmeyer-type reaction to produce the key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride.

  • Amidation of the sulfonyl chloride with n-propylamine to yield the final product.

This guide will dissect each stage, offering solutions to common problems and enhancing your understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for this synthesis, and why was this route chosen? The chosen strategy is a robust and well-documented pathway for converting aromatic amines into sulfonamides.[1] It offers excellent regiochemical control, as the position of the sulfonyl group is dictated by the starting aniline. The starting material, 3-bromo-5-methylaniline, is commercially available, making this an accessible route. The core transformations—diazotization and Sandmeyer reactions—are fundamental tools in synthetic organic chemistry for introducing a wide range of functional groups onto an aromatic ring that are otherwise difficult to install directly.[2][3]

Q2: What are the most critical parameters for maximizing the overall yield? There are three critical control points:

  • Temperature during Diazotization: The reaction must be maintained between 0-5 °C. Arenediazonium salts are unstable and can decompose at higher temperatures, primarily forming unwanted phenol byproducts and releasing nitrogen gas.[4][5]

  • Anhydrous Conditions during Chlorosulfonylation and Amidation: The intermediate sulfonyl chloride is highly susceptible to hydrolysis.[6][7] Any moisture will convert it into the unreactive 3-bromo-5-methylbenzenesulfonic acid, which is a major cause of yield loss.[7]

  • Purity of Intermediates: The diazonium salt solution should be used immediately after preparation.[4] The sulfonyl chloride should be isolated and purified with care or used promptly in the next step to prevent degradation.

Q3: What are the major potential side products in this synthesis?

  • 3-Bromo-5-methylphenol: Formed from the decomposition of the diazonium salt if the temperature rises above 5-10 °C during diazotization or before the Sandmeyer reaction.[4]

  • Azo compounds: Formed if the diazonium salt couples with unreacted aniline or other electron-rich species.[2][4] This is minimized by using a slight excess of acid and ensuring the amine is fully protonated.[8]

  • 3-Bromo-5-methylbenzenesulfonic acid: Results from the hydrolysis of the sulfonyl chloride intermediate.[6][7]

  • 1,3-Dibromo-5-methylbenzene: A potential Sandmeyer side product if bromide ions are present and compete with the chlorosulfonylation reaction.

Experimental Workflow Overview

The following diagram outlines the complete synthetic sequence from the starting material to the final purified product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Chlorosulfonylation cluster_2 Stage 3: Amidation & Purification A 3-Bromo-5-methylaniline B Dissolve in conc. HCl A->B C Cool to 0-5 °C B->C D Add NaNO2 (aq) dropwise C->D E 3-Bromo-5-methylbenzenediazonium chloride solution D->E G Add diazonium salt solution (E) to SO2/CuCl mixture at < 5 °C E->G F Prepare SO2 in Acetic Acid + CuCl catalyst F->G H Reaction & Workup (Extraction with Organic Solvent) G->H I 3-Bromo-5-methylbenzenesulfonyl chloride (Crude) H->I J Dissolve Sulfonyl Chloride (I) in anhydrous solvent K Add n-propylamine & Base (e.g., Triethylamine) at 0 °C J->K L Reaction & Aqueous Workup K->L M Purification (Recrystallization or Chromatography) L->M N This compound (Final Product) M->N

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Stage 1: Diazotization

Q: My reaction yield is consistently low after the diazotization step. What are the likely causes? A: Low yields at this stage almost always trace back to the stability of the diazonium salt.

  • Cause 1: Temperature Fluctuation. If the temperature rises above 5 °C, the diazonium salt rapidly decomposes to nitrogen gas and a carbocation, which is then quenched by water to form 3-bromo-5-methylphenol.[4]

    • Solution: Ensure your ice/salt bath is well-maintained. Add the sodium nitrite solution very slowly (dropwise) to control the exothermic reaction. Use a calibrated thermometer placed directly in the reaction mixture.

  • Cause 2: Insufficient Acid. The reaction requires at least two equivalents of acid: one to protonate the aniline and one to react with sodium nitrite to generate the active nitrosating agent, nitrous acid (HNO₂).[9][] An excess is often recommended.[8] Insufficient acid can lead to incomplete diazotization and the possibility of the newly formed diazonium salt coupling with unreacted free aniline.[4][11]

    • Solution: Use at least 2.5-3.0 equivalents of concentrated HCl. Ensure the aniline is fully dissolved and protonated before cooling and adding nitrite.

  • Cause 3: Delay in Use. Diazonium salts are highly reactive and should be used immediately in the subsequent step.[4] Storing the solution, even at low temperatures, will lead to decomposition.

    • Solution: Prepare your Sandmeyer reaction mixture (SO₂/catalyst) in a separate flask before starting the diazotization, so you can add the diazonium solution as soon as it's ready.

Q: The reaction mixture turned dark brown or black during nitrite addition. Is this normal? A: No, a dark, tarry appearance indicates significant side reactions, most likely azo coupling.[4] The diazonium salt solution should ideally be a clear, pale yellow.

  • Cause: This happens when the electrophilic diazonium salt reacts with the nucleophilic, unprotonated starting aniline.[2] It is a sign of insufficient acid or localized "hot spots" where the concentration of nitrite is too high.

    • Solution: Increase the amount of acid used. Improve stirring efficiency to ensure rapid dispersal of each drop of sodium nitrite solution, preventing localized high concentrations.

Stage 2: Chlorosulfonylation (Sandmeyer-type Reaction)

Q: The yield of my sulfonyl chloride is poor, and I isolate a significant amount of sulfonic acid. A: This is a classic problem caused by the presence of water. Sulfonyl chlorides are highly electrophilic and react readily with water (hydrolysis) to form the corresponding sulfonic acid.[6][7]

  • Cause 1: Aqueous Diazotization Solution. The diazonium salt is prepared in an aqueous solution. While unavoidable, minimizing the water carried over is key.

    • Solution: Traditional methods use a biphasic system, where the diazonium salt is added to a solution of SO₂ and a copper catalyst in a water-immiscible organic solvent like toluene or glacial acetic acid.[6][12] The sulfonyl chloride forms and is immediately extracted into the organic phase, protecting it from hydrolysis.[6]

  • Cause 2: In situ SO₂ Generation. Some modern procedures use thionyl chloride (SOCl₂) and water to generate SO₂ and HCl in situ.[6][7] While convenient, precise stoichiometry is critical to avoid excess water.

    • Solution: Follow the procedure meticulously. Alternatively, use a pre-prepared saturated solution of SO₂ gas in glacial acetic acid or use a stable SO₂ surrogate like DABSO.[13][14]

Q: My main byproduct is 1-chloro-3-bromo-5-methylbenzene instead of the sulfonyl chloride. Why? A: This is the product of a standard Sandmeyer reaction where the diazonium group is replaced by a chloride ion.[6]

  • Cause: The chlorosulfonylation is in competition with the simpler chlorination. This can happen if the concentration of sulfur dioxide is too low or the copper catalyst activity is suboptimal.

    • Solution: Ensure a saturated or highly concentrated solution of SO₂ is used. The reaction depends on trapping the aryl radical intermediate with SO₂ before it reacts with other species. Ensure your copper(I) chloride catalyst is fresh and active.

Stage 3: Amidation

Q: The final reaction is sluggish, and I have a lot of unreacted sulfonyl chloride. A: This points to an issue with the nucleophile or the reaction conditions.

  • Cause 1: Protonated Amine. The reaction generates HCl as a byproduct, which will protonate the n-propylamine, rendering it non-nucleophilic.[15]

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[15] Often, using a slight excess (1.1-1.2 eq) of both the n-propylamine and the base is beneficial.

  • Cause 2: Low Temperature. While starting the reaction at 0 °C is good practice to control the initial exotherm, the reaction may need to be warmed to room temperature to go to completion.[15]

    • Solution: After the initial addition of the sulfonyl chloride at 0 °C, allow the mixture to warm to room temperature and monitor by TLC or LCMS until the starting material is consumed.[15]

Q: I am observing a di-sulfonylated byproduct, R-N(SO₂Ar)₂. A: This occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[15]

  • Cause: Using a very strong base or a large excess of the sulfonyl chloride.

    • Solution: Use a mild base like pyridine or triethylamine rather than a stronger one like NaOH. Maintain a stoichiometry of approximately 1:1 between the sulfonyl chloride and the amine.[15] Add the sulfonyl chloride solution slowly to the amine solution to avoid localized excess.

Troubleshooting Decision Tree

G start Low Overall Yield q1 At which stage is the yield loss? start->q1 stage1 Problem in Diazotization (e.g., dark solution, low intermediate yield) q1->stage1 Stage 1 stage2 Problem in Chlorosulfonylation (e.g., sulfonic acid or chloro-arene byproduct) q1->stage2 Stage 2 stage3 Problem in Amidation (e.g., unreacted starting material, di-sulfonylation) q1->stage3 Stage 3 sol1 Check Temperature Control (0-5 °C) Check Acid Stoichiometry (>2.5 eq) Use Diazonium Salt Immediately stage1->sol1 sol2 Ensure Anhydrous Conditions Use Biphasic System or Acetic Acid Ensure High SO2 Concentration Check Catalyst Activity stage2->sol2 sol3 Add Stoichiometric Base (e.g., Et3N) Allow Reaction to Warm to RT Control Stoichiometry (1:1 Amine:Sulfonyl Chloride) stage3->sol3

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE). Diazonium salts in their solid, dry state are explosive and must be kept in solution.[4]

Protocol 1: Diazotization of 3-Bromo-5-methylaniline
  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-bromo-5-methylaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).

  • Stir the mixture to form a fine slurry of the aniline hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.[4]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the temperature never exceeds 5 °C.[16]

  • After the addition is complete, stir for an additional 20 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).[4]

  • The resulting clear, pale-yellow solution of 3-bromo-5-methylbenzenediazonium chloride is used immediately in the next step.

Protocol 2: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride
  • In a separate 500 mL flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Alternatively, use a stable SO₂ surrogate like DABSO (1.5 eq).[13]

  • Add copper(I) chloride (0.1-0.2 eq) to this solution and cool it to 0-5 °C in an ice bath.[12]

  • Slowly add the cold diazonium salt solution from Protocol 1 to the SO₂/catalyst mixture via a dropping funnel over 1 hour. Maintain the temperature below 5 °C. Vigorous evolution of nitrogen gas will occur.[6]

  • After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a large beaker containing ice water (approx. 5 volumes). The sulfonyl chloride may precipitate as a solid or an oil.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with water, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 3: Synthesis of this compound
  • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) from Protocol 2 in an anhydrous solvent such as dichloromethane or THF.

  • In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.[15]

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.[15]

  • Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude sulfonamide.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[17]

  • Column Chromatography: Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.[18]

Data Summary Table

The following table provides expected yields for each stage under optimized conditions. Actual yields may vary based on scale, purity of reagents, and technique.

Reaction StageKey ProductTypical Yield RangeCommon Impurities
Diazotization Diazonium Salt (in situ)>95% (by titration)3-Bromo-5-methylphenol, Azo-coupled dimer
Chlorosulfonylation Sulfonyl Chloride70-85%3-Bromo-5-methylbenzenesulfonic acid, 1-Chloro-3-bromo-5-methylbenzene
Amidation N-propylbenzenesulfonamide85-95%Di-sulfonylated amine, Unreacted sulfonyl chloride
Overall (from aniline) Final Product 55-75% All of the above, depending on purification efficiency

References

overcoming challenges in the synthesis of substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Benzenesulfonamides

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted benzenesulfonamides. This ubiquitous functional group is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present numerous challenges, from sluggish reactions to complex purification hurdles.[1] This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles. We will move from frequently encountered issues to in-depth troubleshooting, equipping you with the expertise to navigate your synthetic challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during benzenesulfonamide synthesis.

Q1: What is the most common and direct method for synthesizing benzenesulfonamides?

The classic and most widely employed method is the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2] This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][3]

Q2: I'm getting a very low yield. What are the most likely causes?

Low yield is a frequent issue with several potential root causes:

  • Poorly Reactive Amine: Electron-deficient anilines or sterically hindered amines can exhibit low nucleophilicity, leading to slow or incomplete reactions.[4]

  • Competing Hydrolysis: Benzenesulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes the starting material and reduces the yield of the desired sulfonamide.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively scavenge the generated HCl, leading to the protonation of the starting amine and halting the reaction. Conversely, a very strong base in an aqueous medium can accelerate the hydrolysis of the sulfonyl chloride.[5][6]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time can significantly impact the outcome. Some reactions require elevated temperatures or microwave assistance to proceed efficiently.[7][8]

Q3: What are the typical side products I should watch out for?

The most common side products include:

  • Benzenesulfonic Acid: The product of sulfonyl chloride hydrolysis.

  • Bis-sulfonated Amine: Primary amines can sometimes react twice, especially if an excess of sulfonyl chloride is used, to form a disulfonimide. This is driven by the fact that the proton on the initially formed sulfonamide is acidic and can be removed by the base.[9]

  • Sulfones: In certain synthesis routes, particularly those starting from chlorosulfonic acid, the formation of sulfone byproducts can occur through the interaction of the acid with two equivalents of the substituted benzene.[10]

Q4: How do I select the appropriate base for my reaction?

The choice of base depends on the reactivity of the amine and the reaction solvent.

  • Pyridine: Often used as both a base and a solvent, it is effective for many standard sulfonamide formations.[7] Its catalytic effect is well-documented.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic organic bases commonly used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3][7] They are excellent HCl scavengers.

  • Sodium or Potassium Carbonate (Na₂CO₃/K₂CO₃): These inorganic bases are used in aqueous or biphasic systems, often under Schotten-Baumann conditions.[7][11]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous aprotic solvents for deprotonating weakly acidic amines or the sulfonamide product for further alkylation.

Table 1: Comparison of Common Bases for Sulfonamidation
BasepKa of Conjugate AcidTypical SolventsKey Characteristics & Use Cases
Pyridine5.2Pyridine, DCM, THFActs as a base and nucleophilic catalyst. Good for moderately reactive amines.
Triethylamine (TEA)10.7DCM, THF, Diethyl EtherStronger, non-nucleophilic base. Widely used and easily removed.
DIPEA (Hünig's base)10.7DCM, THF, DMFSterically hindered, non-nucleophilic. Useful when substrate is sensitive to nucleophiles.
Sodium Carbonate10.3Water, AcetoneInexpensive inorganic base for Schotten-Baumann or biphasic conditions.
Sodium Hydride~35 (H₂)THF, DMF (anhydrous)Powerful, non-nucleophilic base for deprotonating very weak nucleophiles. Requires strict anhydrous conditions.

Q5: My starting amine is electron-deficient and unreactive. What are my options?

For unreactive amines, several advanced strategies can be employed:

  • Forced Conditions: Increasing the reaction temperature, potentially using a sealed tube or microwave reactor, can often drive the reaction to completion.[8]

  • Catalytic Methods: Modern synthetic methods have emerged to address this challenge. Synergistic photoredox and copper catalysis can synthesize sulfonamides from various precursors and electron-deficient amines under mild conditions.[4] Palladium-catalyzed methods coupling arylboronic acids with a sulfur dioxide source and the amine also show broad functional group tolerance.[12]

  • Use of a Stronger Base: Deprotonating the amine with a strong base like NaH prior to the addition of the sulfonyl chloride can increase its nucleophilicity. This must be done under strictly anhydrous conditions.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving complex experimental problems.

Problem: Persistently Low Yield or No Reaction

When a reaction fails, a systematic diagnosis is essential. The following workflow can help pinpoint the issue.

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Integrity start->check_reagents sub_reagent1 Is Sulfonyl Chloride Hydrolyzed? (Check by NMR/IR for -OH peak) check_reagents->sub_reagent1 sub_reagent2 Are Starting Materials Pure? check_reagents->sub_reagent2 check_conditions 2. Assess Reaction Conditions sub_conditions1 Is Moisture Present? (Solvent, Glassware, Atmosphere) check_conditions->sub_conditions1 sub_conditions2 Is the Base Appropriate/Sufficient? check_conditions->sub_conditions2 sub_conditions3 Are Temperature/Time Optimal? check_conditions->sub_conditions3 check_amine 3. Evaluate Amine Reactivity sub_amine1 Is Amine Electron-Deficient or Sterically Hindered? check_amine->sub_amine1 sub_reagent1->check_conditions No sol_reagent1 Solution: Use fresh or newly purified sulfonyl chloride. Ensure anhydrous conditions. sub_reagent1->sol_reagent1 Yes sub_reagent2->check_conditions sub_conditions1->check_amine sol_conditions1 Solution: Dry solvents, flame-dry glassware, run under inert gas (N2/Ar). sub_conditions1->sol_conditions1 sub_conditions2->check_amine sub_conditions3->check_amine sol_amine1 Solution: Increase temperature (microwave), use stronger base (e.g., NaH), or switch to catalytic method (e.g., Pd-catalyzed coupling). sub_amine1->sol_amine1 Yes

Caption: Troubleshooting workflow for low-yield benzenesulfonamide synthesis.

Causality Explained:

  • Reagent Integrity: Benzenesulfonyl chlorides are potent electrophiles but are highly sensitive to moisture. The sulfur atom is electron-deficient and readily attacked by water, leading to the formation of the unreactive sulfonic acid. Always use freshly opened or purified sulfonyl chloride and ensure all reagents are anhydrous.

  • Reaction Conditions: The reaction generates one equivalent of HCl. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic. This protonates the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction.

  • Amine Reactivity: The nucleophilicity of the amine is paramount. Electron-withdrawing groups on an aniline ring delocalize the nitrogen's lone pair, making it a poor nucleophile.[13] Similarly, bulky groups near the nitrogen atom can sterically block the approach to the sulfonyl chloride. In these cases, the activation energy for the reaction is high, and more forcing conditions or alternative synthetic routes are necessary.[4][12]

Protocol 1: Synthesis from a Challenging, Electron-Deficient Amine

This protocol utilizes elevated temperatures to drive the reaction of a weakly nucleophilic amine.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon gas.

  • Reagents: To the cooled flask, add the electron-deficient amine (1.0 eq) and a suitable anhydrous solvent (e.g., pyridine or DMF, approx. 0.2 M).

  • Base: Add a non-nucleophilic base such as DIPEA (1.5 eq).

  • Addition: Dissolve the benzenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. For very unreactive substrates, microwave irradiation (e.g., 120 °C for 30-60 min) can be highly effective.[8]

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove the base and unreacted amine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 3: Managing Side Reactions and Protecting Groups

Even when the main reaction proceeds, side reactions can complicate purification and reduce yields. A common strategy for complex molecules is the use of protecting groups.

Challenge: Chemoselectivity and the Use of Protecting Groups

In molecules with multiple nucleophilic sites (e.g., amino alcohols), direct sulfonamidation can lead to a mixture of N-sulfonated and O-sulfonated products. Sulfonyl groups are highly effective for protecting amines by reducing their basicity and nucleophilicity.[9]

The Nosyl (Ns) group (2-nitrobenzenesulfonyl) is particularly valuable because it can be installed readily and removed under mild conditions that do not affect more robust protecting groups like Tosyl (Ts).[9] This strategy is famously used in the Fukuyama Amine Synthesis.

protecting_group_workflow start Primary Amine (R-NH2) protect Protection Step: + Nosyl Chloride (NsCl) Base (Pyridine) start->protect protected_amine Protected Amine (R-NH-Ns) protect->protected_amine alkylation Alkylation Step: + R'-X Base (e.g., K2CO3) protected_amine->alkylation alkylated_sulfonamide N,N-Disubstituted Sulfonamide (R-N(R')-Ns) alkylation->alkylated_sulfonamide deprotect Deprotection Step: + Thiophenol Base (e.g., K2CO3) alkylated_sulfonamide->deprotect product Secondary Amine (R-NH-R') deprotect->product

Caption: Workflow for the Fukuyama Amine Synthesis using a Nosyl protecting group.

Why it Works:

  • Protection: The strongly electron-withdrawing nitro group on the Nosyl chloride makes it highly reactive towards the amine. Once formed, the R-NH-Ns sulfonamide's N-H proton is significantly more acidic than in the starting amine.[9]

  • Alkylation: This increased acidity allows for easy deprotonation with a mild base like K₂CO₃, forming a nucleophilic anion that can be readily alkylated.

  • Deprotection: The key to the Nosyl group's utility is its selective removal. A soft nucleophile like thiophenol attacks the electron-deficient aromatic ring, initiating a sequence that cleaves the N-S bond under mild, basic conditions, liberating the secondary amine without disturbing other functional groups.[9]

This strategy provides a reliable, self-validating system for synthesizing complex secondary amines where direct alkylation might fail or lead to over-alkylation.

Section 4: Advanced & Alternative Synthetic Protocols

When traditional methods fail, modern organometallic chemistry offers powerful alternatives.

Palladium-Catalyzed Synthesis from Arylboronic Acids

A significant limitation of the classic approach is the availability and stability of the required benzenesulfonyl chlorides.[12] A palladium-catalyzed method circumvents this by coupling readily available arylboronic acids with a sulfur dioxide surrogate (like DABSO) and an amine. This approach offers exceptionally mild conditions and tolerates a wide array of functional groups that would not survive traditional methods.[12][14]

Protocol 2: One-Pot Palladium-Catalyzed Sulfonamidation
  • Setup: In an inert atmosphere glovebox, combine the arylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos), and a sulfur dioxide surrogate (e.g., DABSO, 0.6 eq) in a vial.

  • Solvent: Add an anhydrous aprotic solvent such as dioxane.

  • Reaction 1 (Chlorosulfonylation): Stir the mixture at an elevated temperature (e.g., 80-100 °C) until the formation of the intermediate sulfonyl chloride is complete (monitor by LC-MS).

  • Reaction 2 (Amination): Cool the mixture to room temperature. Add the desired primary or secondary amine (1.5 eq) and a base (e.g., pyridine, 2.0 eq) directly to the crude reaction mixture.[12]

  • Stirring: Allow the amination reaction to stir at room temperature until completion.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1, followed by purification via column chromatography.

This method's power lies in its convergent nature, bringing together three components in a one-pot or two-step sequence, often providing access to complex sulfonamides that are otherwise difficult to synthesize.[12][14]

References

Technical Support Center: Side-Product Analysis in 3-Bromo-5-methyl-N-propylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and nuances of this specific synthetic process. Here, we will delve into the common side-products that may arise, their identification, and strategies for their mitigation.

I. Synthesis Overview & Potential Pitfalls

The synthesis of this compound typically proceeds via a two-step process:

  • Sulfonylation: 3-Bromo-5-methylaniline is reacted with a benzenesulfonyl chloride derivative.

  • N-Alkylation: The resulting sulfonamide is then alkylated with a propyl halide.

While seemingly straightforward, each step presents opportunities for the formation of undesired side-products that can complicate purification and compromise the final product's purity. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying issues.

Issue 1: Unexpected Peaks Observed in HPLC/GC-MS Analysis of the Final Product

Question: My final product shows multiple unexpected peaks in the chromatogram. How can I identify these and what are their likely sources?

Answer:

Unexpected peaks are a common challenge and can originate from various stages of the synthesis. A systematic approach involving chromatographic and spectroscopic analysis is crucial for identification.

Likely Side-Products & Their Origins:

Potential Side-Product Origin Analytical Signature (Expected)
Di-sulfonated Aniline Over-reaction during the sulfonylation step.Higher molecular weight peak in MS, distinct aromatic proton signals in NMR.
Unreacted 3-Bromo-5-methylaniline Incomplete sulfonylation.[1][2]Peak corresponding to the starting material's retention time and mass.
Hydrolyzed Sulfonyl Chloride Presence of moisture during sulfonylation.An acidic impurity, may be observed in HPLC.
Over-alkylated Sulfonamide (N,N-dipropyl) Harsh alkylation conditions or excess alkylating agent.[3]Higher molecular weight peak in MS with a characteristic fragmentation pattern.
Isomeric Products Impurities in the starting 3-bromo-5-methylaniline.Peaks with similar mass but different retention times.

Recommended Analytical Workflow:

  • LC-MS/MS Analysis: This is the primary tool for initial identification.[4][5] It provides molecular weight information for each peak, allowing for the tentative assignment of structures based on the expected side-reactions.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition of the impurities.

  • Preparative HPLC: To isolate sufficient quantities of the major impurities for further characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated impurities.[6][7][8][9][10] Characteristic shifts in the aromatic and aliphatic regions can confirm the presence of over-alkylation, di-sulfonation, or isomeric structures.

Issue 2: Low Yield and/or Purity of the Desired Product

Question: My reaction yield is consistently low, and the purity is below the acceptable range even after purification. What are the likely causes and how can I optimize the reaction?

Answer:

Low yield and purity are often interconnected and point towards inefficient reactions or the prevalence of side-reactions.

Causality and Optimization Strategies:

  • Incomplete Sulfonylation:

    • Cause: Insufficient reaction time, low temperature, or deactivation of the sulfonyl chloride by moisture.

    • Optimization: Ensure anhydrous conditions. Use of a non-nucleophilic base like pyridine can help scavenge the HCl byproduct and drive the reaction to completion.[11] Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting aniline.[12][13]

  • Inefficient N-Alkylation:

    • Cause: Weak base, inappropriate solvent, or low reactivity of the propyl halide.

    • Optimization: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[14] Polar aprotic solvents such as DMF or DMSO can facilitate the reaction. Consider using a more reactive alkylating agent like propyl iodide if propyl bromide proves to be sluggish.

  • Degradation of Starting Materials or Product:

    • Cause: Harsh reaction conditions (e.g., high temperatures for extended periods).

    • Optimization: Conduct the reaction at the lowest effective temperature. Minimize reaction time once the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 3-bromo-5-methylaniline starting material?

A1: The purity of the starting aniline is paramount. Isomeric impurities, such as 3-bromo-2-methylaniline or 3-bromo-4-methylaniline, can lead to the formation of difficult-to-separate isomeric sulfonamide products. It is advisable to verify the purity of the starting material by GC-MS or NMR before use.[1][2]

Q2: How can I effectively monitor the progress of the sulfonylation reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[13] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aniline and the sulfonamide product. The disappearance of the aniline spot indicates the completion of the reaction. For more quantitative monitoring, HPLC can be employed.[12][15]

Q3: What is the best purification method for the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying sulfonamides. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically provide good separation of the desired product from most side-products. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Q4: Are there any specific safety precautions I should be aware of during this synthesis?

A4: Yes. Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. Therefore, they should be handled in a fume hood with appropriate personal protective equipment (PPE). 3-Bromo-5-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

IV. Visualizing the Process

To aid in understanding the synthetic pathway and potential side-reactions, the following diagrams are provided.

Synthesis_Workflow cluster_sulfonylation Sulfonylation Step cluster_alkylation N-Alkylation Step Aniline 3-Bromo-5-methylaniline Sulfonamide 3-Bromo-5-methylbenzenesulfonamide Aniline->Sulfonamide + Sulfonyl Chloride DiSulfonated Di-sulfonated Byproduct Aniline->DiSulfonated Excess Sulfonyl Chloride SulfonylChloride Benzenesulfonyl Chloride FinalProduct This compound Sulfonamide->FinalProduct + Propyl Halide PropylHalide Propyl Halide OverAlkylated Over-alkylated Byproduct FinalProduct->OverAlkylated Excess Propyl Halide

Caption: Synthetic workflow and major side-product formation.

Analytical_Workflow Crude Crude Product Mixture LCMS LC-MS/MS - Tentative Identification - Molecular Weight Crude->LCMS HRMS HRMS - Elemental Composition LCMS->HRMS For confirmation PrepHPLC Preparative HPLC - Impurity Isolation LCMS->PrepHPLC For isolation NMR NMR Spectroscopy - Structural Elucidation PrepHPLC->NMR Final Identified Side-Products NMR->Final

Caption: Recommended analytical workflow for side-product identification.

V. References

  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. 6

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. 12

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. 16

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society. 7

  • Sulfonamide. Wikipedia. 11

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. 17

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. 8

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. 9

  • Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. 10

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 15

  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. NIH. 18

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. 13

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. 3

  • (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. 19

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. PMC - PubMed Central. 20

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. 21

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. 22

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. 23

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. 24

  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. 25

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 26

  • 3-bromo-5-methylbenzoic acid synthesis. ChemicalBook. 27

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Unknown Source. 28

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. 4

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. 5

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 29

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. 30

  • Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific. 31

  • 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526. PubChem - NIH. 1

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. 32

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Unknown Source. 33

  • 3-Bromo-N-methyl-5-nitrobenzamide synthesis. ChemicalBook. 14

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source. 34

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. 35

  • 3-Bromo-N-methylaniline 97 66584-32-5. Sigma-Aldrich. 36

  • 3-bromo-5-methylaniline (C7H8BrN). PubChemLite. 2

References

Technical Support Center: Optimizing Reaction Conditions for N-propylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the N-propylation of sulfonamides. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve reliable, high-yield results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-propylation of sulfonamides. Each problem is followed by a discussion of potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Low or No Yield of the N-propylated Product

Question: I am not getting the expected yield for my N-propylation reaction. What are the common causes and how can I improve it?

Answer:

Low or no yield in the N-propylation of sulfonamides is a common issue that can often be traced back to a few key factors related to the reactants, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Inefficient Deprotonation of the Sulfonamide: The N-H bond of a sulfonamide is acidic, but a sufficiently strong base is required for deprotonation to form the nucleophilic sulfonamide anion. The pKa of sulfonamides can vary, typically ranging from 5.9 to 12.6, depending on the substituents.[1]

    • Solution: Ensure the base you are using is strong enough to deprotonate your specific sulfonamide. For many N-alkylation reactions, strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are effective.[2] For milder conditions, bases like potassium carbonate (K2CO3) can be used, particularly with more reactive alkylating agents or under catalytic conditions.[3][4] Always use anhydrous base to avoid introducing water into the reaction.

  • Poor Reactivity of the Propylating Agent: While propyl iodide and propyl bromide are generally reactive, propyl chloride is less so. If using 1-propanol as the propyl source, a suitable catalyst is essential.

    • Solution: If using a propyl halide, consider switching from propyl chloride to propyl bromide or iodide. When employing 1-propanol, a "hydrogen-transfer" or "borrowing hydrogen" methodology is required, which necessitates a transition metal catalyst such as those based on iridium, ruthenium, copper, or manganese.[3][4][5][6][7] These catalysts facilitate the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide that is subsequently reduced.[2]

  • Inadequate Reaction Temperature or Time: The reaction may be kinetically slow under the current conditions.

    • Solution: For reactions involving propyl halides, gentle heating (e.g., 50-80 °C) can increase the reaction rate. For hydrogen-transfer reactions with 1-propanol, higher temperatures (e.g., refluxing toluene or xylene) are often necessary.[5][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst Inactivity: If using a catalytic system (e.g., for hydrogen-transfer reactions), the catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Some functional groups on the sulfonamide, such as pyridines, may coordinate to the metal center and inhibit catalysis.[6] In such cases, a higher catalyst loading or a different catalyst system may be required.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired N-propylated sulfonamide?

Answer:

The formation of side products can complicate purification and reduce the yield of your desired product. The most common side products in N-propylation of sulfonamides are the O-alkylated product and the di-propylated sulfonamide (if starting with a primary sulfonamide).

Potential Causes and Solutions:

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation is more likely to occur under conditions that favor the kinetic product.

    • Solution: The choice of counter-ion and solvent can influence the N- versus O-alkylation ratio. Using a more polar, aprotic solvent like DMF or DMSO can favor N-alkylation. Additionally, using a less coordinating cation (e.g., cesium instead of lithium or sodium) can increase the nucleophilicity of the nitrogen atom.

  • Di-propylation: If you are starting with a primary sulfonamide (R-SO2NH2), over-alkylation can occur to form the di-propylated product (R-SO2N(propyl)2).

    • Solution: To minimize di-propylation, use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the propylating agent. Adding the propylating agent slowly to the reaction mixture can also help to control the reaction and favor mono-alkylation.[8]

  • Elimination of the Propylating Agent: If using a propyl halide, the base can promote E2 elimination to form propene, especially with sterically hindered bases at elevated temperatures.

    • Solution: Use a less hindered base if elimination is a significant issue. Running the reaction at a lower temperature can also disfavor the elimination pathway.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my N-propylated sulfonamide from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the base, and byproducts.

Potential Causes and Solutions:

  • Removal of Excess Base and Salts: Inorganic bases and the salts formed during the reaction can complicate work-up.

    • Solution: After the reaction is complete, quench the mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine will help to remove residual water and water-soluble salts.

  • Separation from Unreacted Sulfonamide: The starting sulfonamide and the N-propylated product may have similar polarities, making chromatographic separation difficult.

    • Solution: If the starting sulfonamide is acidic enough, you may be able to selectively remove it by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH). The deprotonated starting material will move into the aqueous layer, while the (less acidic) N-propylated product remains in the organic layer.

  • Removal of Catalyst Byproducts: In reactions like the Mitsunobu reaction, byproducts such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be difficult to remove.[9]

    • Solution: For TPPO, precipitation from a non-polar solvent (e.g., by adding hexanes to a concentrated ethyl acetate solution) can be effective. Alternatively, column chromatography on silica gel is a standard method for separating the product from these byproducts.

  • Crystallization: N-propylated sulfonamides are often crystalline solids.

    • Solution: Recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best propylating agent to use for the N-propylation of a sulfonamide?

A1: The choice of propylating agent depends on your specific needs and the available equipment.

  • Propyl halides (iodide > bromide > chloride): These are classic alkylating agents that work well with a strong base. They are suitable for many sulfonamides but can be associated with the formation of inorganic salt byproducts.[11]

  • 1-Propanol: This is a more environmentally friendly and atom-economical option, but it requires a transition metal catalyst (e.g., based on Ir, Ru, Cu, Mn) to proceed via a "hydrogen-transfer" mechanism.[3][5][6] This method generates only water as a byproduct.[2]

  • Propyl Trichloroacetimidates: These can alkylate sulfonamides under thermal conditions without the need for an external catalyst or base.[8]

Q2: Do I need to run the reaction under an inert atmosphere?

A2: This depends on the reagents being used.

  • If you are using strong, air-sensitive bases like NaH, or certain air-sensitive catalysts, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of the reagents and ensure reproducibility.[12]

  • For many catalytic systems using robust catalysts and bases like K2CO3, an inert atmosphere may not be strictly necessary, but it is often good practice to minimize potential side reactions.[3]

Q3: How do I choose the right solvent for my reaction?

A3: The solvent should be chosen based on the solubility of the reactants and the temperature requirements of the reaction.

  • Aprotic polar solvents like DMF and DMSO are good at solvating the sulfonamide anion and can accelerate the reaction rate for SN2-type alkylations with propyl halides.

  • Less polar solvents like THF, toluene, or xylenes are commonly used for hydrogen-transfer reactions, as they are compatible with the catalysts and allow for higher reaction temperatures.[5]

Q4: What is the Mitsunobu reaction and can it be used for N-propylation of sulfonamides?

A4: The Mitsunobu reaction is a powerful method for forming C-N bonds by coupling an alcohol (in this case, 1-propanol) with a nucleophile (the sulfonamide) using a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (like DEAD or DIAD).[9][13] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is performed under mild, neutral conditions.[13] It is an excellent alternative when other methods fail or when mild conditions are required. However, a major drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) that require chromatographic purification.[9]

Q5: Can I use Buchwald-Hartwig amination for N-propylation?

A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that typically forms a C-N bond between an aryl halide/triflate and an amine.[14][15][16] While it is a cornerstone for N-arylation, it is not the standard method for N-alkylation with a simple propyl group. The analogous reaction, the Buchwald-Hartwig C-N coupling of alkyl halides, is less common and can be complicated by β-hydride elimination. For N-propylation, the methods discussed above (alkylation with propyl halides, hydrogen-transfer from 1-propanol, or the Mitsunobu reaction) are generally more direct and reliable.

Data Summary Table

MethodPropylating AgentTypical BaseCatalystTemp. (°C)Key AdvantagesKey Disadvantages
Classical Alkylation Propyl bromide/iodideK2CO3, Cs2CO3, NaHNone25-80Simple, well-establishedForms salt byproducts
Hydrogen-Transfer 1-Propanolt-BuOK, K2CO3Ir, Ru, Cu, Mn complexes80-150Atom-economical, greenRequires catalyst, high temp.
Mitsunobu Reaction 1-PropanolNonePPh3/DIAD or DEAD0-25Mild conditions, stereospecificStoichiometric byproducts
Trichloroacetimidate Propyl trichloroacetimidateNoneNoneRefluxNo base or catalyst neededImidate must be pre-formed

Experimental Protocols

Protocol 1: General Procedure for N-propylation of a Sulfonamide using 1-Propanol via Hydrogen-Transfer

This protocol is adapted from methodologies described for iridium-catalyzed N-alkylation of sulfonamides.[2][5]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the sulfonamide (1.0 mmol, 1.0 equiv), [Cp*IrCl2]2 (0.01 mmol, 1.0 mol%), and potassium tert-butoxide (t-BuOK) (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add anhydrous toluene (2.0 mL) followed by 1-propanol (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-propylated sulfonamide.

Protocol 2: General Work-up and Purification Procedure
  • Quenching: Cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench with a few drops of water or isopropanol.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL) and wash with 1M HCl (2 x 20 mL) to remove basic impurities.

  • Aqueous Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) to remove any acidic impurities, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by either:

    • Flash Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the crystals by filtration.

Visualizations

Diagram 1: Simplified Mechanism for Hydrogen-Transfer N-propylation

Hydrogen_Transfer_Mechanism cluster_0 Catalytic Cycle Propanol Propanol Propanal Propanal Propanol->Propanal [Cat] -H2 Imine Imine Propanal->Imine + Sulfonamide -H2O Catalyst_H2 [Cat]-H2 Catalyst [Cat] Catalyst_H2->Catalyst to Imine Catalyst->Catalyst_H2 from Propanol Product N-Propyl Sulfonamide Imine->Product [Cat]-H2 +H2 H2O H2O Imine->H2O Sulfonamide Sulfonamide Sulfonamide->Imine Experimental_Workflow Start Start Setup Combine Sulfonamide, Base, and Catalyst Start->Setup Inert Establish Inert Atmosphere (N2/Ar) Setup->Inert Add_Reagents Add Solvent and Propylating Agent Inert->Add_Reagents Heat Heat to Reaction Temperature Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End Troubleshooting_Tree Problem Low Yield? Check_Base Is the base strong enough? (pKa) Problem->Check_Base Yes Check_Reagent Is the propylating agent reactive? Check_Base->Check_Reagent Yes Check_Conditions Are temp/time optimized? Check_Reagent->Check_Conditions Yes Side_Products Side Products? O_Alkylation O-Alkylation? -> Change solvent/cation Side_Products->O_Alkylation Yes Di_Alkylation Di-propylation? -> Adjust stoichiometry O_Alkylation->Di_Alkylation No Purification_Issue Purification Issues? Remove_SM Starting material? -> Basic wash Purification_Issue->Remove_SM Yes Remove_Byproducts Byproducts? -> Chromatography Remove_SM->Remove_Byproducts No

References

stability issues of 3-Bromo-5-methyl-N-propylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Stability in Solution

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-methyl-N-propylbenzenesulfonamide. Due to the limited availability of stability data for this specific molecule, this guide synthesizes established principles of sulfonamide chemistry with actionable troubleshooting protocols. It is designed to empower users to proactively address and resolve stability challenges encountered during their experiments. The core of this guide is a detailed framework for conducting forced degradation studies, enabling researchers to generate compound-specific stability profiles.

Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common questions regarding the stability of this compound, drawing upon general knowledge of the benzenesulfonamide class of compounds.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A decrease in concentration is likely due to chemical degradation. For benzenesulfonamides, the primary degradation pathways are hydrolysis, oxidation, and photodegradation. The rate of degradation will depend on the solvent, pH, temperature, and exposure to light and oxygen.

Q2: How does pH affect the stability of my compound in aqueous solutions?

Benzenesulfonamides can undergo hydrolysis, and the rate of this reaction is often pH-dependent. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions.[1] The sulfonamide bond can be cleaved, leading to the formation of 3-bromo-5-methylbenzenesulfonic acid and n-propylamine. At neutral and alkaline pH, many sulfonamides exhibit greater stability.[1]

Q3: Can the solvent I use impact the stability of this compound?

Absolutely. Protic solvents, especially water, can participate in hydrolytic degradation. Aprotic solvents are generally preferred for long-term storage if the compound is found to be susceptible to hydrolysis. However, ensure the compound is fully solubilized, as undissolved material can have different stability characteristics.

Q4: I am working with this compound in a cell culture medium. Are there any specific stability concerns I should be aware of?

Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and other components that can potentially influence the stability of your compound. The pH of the medium (typically around 7.4) is generally favorable for sulfonamide stability. However, some media components may act as catalysts or photosensitizers, accelerating degradation. It is crucial to determine the stability of the compound in the specific medium under your experimental conditions.

Q5: My experiments are conducted under ambient laboratory light. Could this be affecting my results?

Yes, photodegradation is a known degradation pathway for many sulfonamides, especially those with aromatic rings. Exposure to UV or even strong fluorescent light can lead to the formation of photodegradation products.[2][3][4] It is recommended to work in subdued light or use amber-colored vials to protect your solutions from light.[2][3][4]

Part 2: Troubleshooting Guide - Investigating Stability Issues

This section provides a systematic approach to identifying and resolving stability problems with this compound. The cornerstone of this guide is the implementation of a forced degradation study.

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is an essential tool for understanding the intrinsic stability of a molecule.[5][6][7] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[5][6][7] This information is invaluable for developing stable formulations and establishing appropriate storage and handling procedures.[5][6][7]

Experimental Workflow for a Forced Degradation Study

The following workflow provides a step-by-step guide to conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., in Acetonitrile or Methanol) acid_hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation thermal Thermal Degradation (e.g., 60°C, in solution and solid state) prep_solution->thermal photochemical Photochemical Degradation (ICH Q1B conditions) prep_solution->photochemical control_sample Prepare Control Sample (Unstressed, protected from light, stored at -20°C) hplc_analysis Analyze by Stability-Indicating HPLC Method control_sample->hplc_analysis Compare against sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48 hours) acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photochemical->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc_analysis data_interpretation Interpret Data (Assay, Impurity Profile, Mass Balance) hplc_analysis->data_interpretation

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound. Adjust the conditions (temperature, time, reagent concentration) as necessary to achieve this target.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of a stock solution of the compound, add 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis To 1 mL of a stock solution of the compound, add 1 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidation To 1 mL of a stock solution of the compound, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation Incubate a solution and a solid sample of the compound at 60°C in a temperature-controlled oven.
Photochemical Degradation Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3][4] A control sample should be wrapped in aluminum foil to exclude light.
Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The specificity of the method should be confirmed by analyzing the stressed samples. The parent peak should be spectrally pure and well-resolved from all degradation product peaks.

Interpreting the Results
  • Assay: Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Impurity Profile: Identify and quantify the major degradation products.

  • Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100%. A significant deviation may indicate the formation of non-chromophoric or volatile degradation products.

Troubleshooting_Flowchart cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solutions Solutions start Instability Observed (e.g., decreased concentration) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation hplc_analysis Analyze with Stability-Indicating HPLC forced_degradation->hplc_analysis identify_pathway Identify Primary Degradation Pathway(s) hplc_analysis->identify_pathway hydrolysis Hydrolysis is the main pathway identify_pathway->hydrolysis oxidation Oxidation is the main pathway identify_pathway->oxidation photodegradation Photodegradation is the main pathway identify_pathway->photodegradation solution_hydrolysis Control pH (neutral/alkaline) Use aprotic solvents for storage hydrolysis->solution_hydrolysis solution_oxidation Use deoxygenated solvents Add antioxidants (with caution) Store under inert atmosphere (N2 or Ar) oxidation->solution_oxidation solution_photodegradation Protect from light (amber vials) Work in subdued light photodegradation->solution_photodegradation

Caption: Troubleshooting flowchart for stability issues.

Part 3: In-Depth Scientific Discussion

Mechanisms of Sulfonamide Degradation
  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage. Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and prone to nucleophilic attack by water.

  • Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state but can still be involved in oxidative reactions. More commonly, the aromatic ring or the N-propyl group may be susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts.

  • Photodegradation: Aromatic compounds like benzenesulfonamides can absorb UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including bond cleavage, rearrangement, or reaction with oxygen to form photo-oxidized products.

Proactive Measures for Ensuring Compound Stability
  • Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare fresh or store in an appropriate solvent at low temperatures. If the compound is found to be sensitive to oxidation, storing solutions under an inert atmosphere (nitrogen or argon) may be beneficial.

  • Experimental Design: When designing experiments, consider the potential for degradation. Include appropriate controls, such as a sample of the compound in the experimental vehicle incubated under the same conditions but without the biological system, to account for any abiotic degradation.

References

Technical Support Center: Crystallization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. Drawing upon established principles of sulfonamide crystallization, this document addresses common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges I might face when crystallizing this compound?

A1: Crystallization of sulfonamides, including this compound, can present several challenges. The most common issues include:

  • "Oiling out" : The compound separates as a liquid phase instead of forming solid crystals.

  • Poor Crystal Quality : Formation of small, needle-like, or agglomerated crystals that are difficult to filter and dry.

  • Low Yield : A significant portion of the compound remains in the mother liquor after crystallization.

  • Polymorphism : The compound crystallizes in different crystal forms (polymorphs) with potentially different physical properties.[1][2][3][4]

  • Amorphous Precipitation : The compound crashes out of solution as a non-crystalline, amorphous solid.

This guide will provide detailed troubleshooting for each of these issues.

Q2: Are there any known successful crystallization conditions for structurally similar compounds?

A2: While specific data for this compound is not widely published, a study on the structurally related compound, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, reported successful recrystallization from a mixture of hexane and ethyl acetate (3:1 v/v) to obtain colorless crystals suitable for X-ray analysis.[5] This solvent system is a good starting point for your own experiments.

Troubleshooting Guide

Issue 1: "Oiling Out" - The Compound Separates as an Oil, Not Crystals

"Oiling out" is a common phenomenon in the crystallization of organic molecules, including sulfonamides.[6][7] It occurs when the compound separates from the solution as a supersaturated liquid phase before it has a chance to nucleate and grow into crystals. This can be caused by several factors, including high supersaturation, the presence of impurities, or a low melting point of the solute relative to the boiling point of the solvent.[8][9][10]

Q: My this compound is "oiling out." What are the immediate steps I can take to resolve this?

A: If you observe oiling out, here is a systematic approach to troubleshoot the issue:

Step 1: Re-dissolve and Modify Conditions. Gently reheat the mixture until the oil redissolves completely. Then, attempt one of the following modifications:

  • Add More Solvent : The most straightforward solution is often to add a small amount of additional "good" solvent to decrease the supersaturation level.[9]

  • Slow Down the Cooling Rate : Rapid cooling dramatically increases supersaturation, favoring oiling out.[6] Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before any further cooling in an ice bath.

  • Introduce Seed Crystals : If you have a small amount of crystalline material, adding a seed crystal to the slightly cooled, clear solution can template the growth of the desired crystal form.[8][11]

Step 2: Re-evaluate Your Solvent System. If the above steps are unsuccessful, a change in the solvent system may be necessary.

  • Solvent/Anti-solvent System : Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a miscible "anti-solvent" (e.g., hexane, heptane) in which the compound is poorly soluble until the solution becomes slightly turbid.[6] This controlled reduction in solubility can promote gradual crystal growth.

  • Change in Solvent Polarity : "Oiling out" can sometimes occur if the polarity of the solvent is too different from that of the solute.[10] Experiment with solvents of varying polarities. For sulfonamides, alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are often good choices.

The following workflow illustrates a decision-making process for addressing "oiling out":

Caption: Troubleshooting workflow for "oiling out".

Issue 2: Polymorphism - Obtaining Different Crystal Forms

Sulfonamides are well-known for exhibiting polymorphism, meaning they can exist in different crystal structures.[1][2][3][4] These polymorphs can have different stabilities, dissolution rates, and melting points, making control over the crystalline form critical, especially in pharmaceutical development.[12]

Q: I suspect I am getting different polymorphs of this compound in different batches. How can I control this?

A: Controlling polymorphism requires strict control over crystallization conditions. Here’s how to approach this:

  • Standardize Your Procedure : Ensure that the solvent, concentration, cooling rate, agitation speed, and final temperature are identical for every batch. Even minor variations can lead to the formation of different polymorphs.

  • Seeding : This is the most effective way to ensure the formation of a specific polymorph. Introduce a seed crystal of the desired form into the supersaturated solution to direct its crystallization.[11]

  • Solvent Selection : The choice of solvent can significantly influence which polymorph is favored.[13] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities. The intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group, are key drivers in crystal packing.[1][14]

  • Temperature Control : The temperature at which crystallization occurs can dictate the polymorphic outcome. Some polymorphs are more stable at higher temperatures, while others are favored at lower temperatures.

Issue 3: Low Crystal Yield

Q: My crystallization process results in a very low yield. How can I improve it?

A: While 100% recovery is not possible as some compound will always remain in the mother liquor, you can take several steps to maximize your yield:[6]

  • Minimize Solvent Volume : Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more solute upon cooling.[6]

  • Ensure Complete Cooling : After the solution has cooled to room temperature, placing it in an ice bath or refrigerator will further decrease the solubility of your compound and promote precipitation.

  • Solvent/Anti-solvent System : A properly chosen anti-solvent can significantly reduce the solubility of your compound in the final mixture, leading to a higher yield.

  • pH Adjustment : For sulfonamides, solubility can be pH-dependent.[15][16] While this compound is not amphoteric, ensuring the solution is not basic (which could deprotonate the sulfonamide nitrogen and increase solubility) can be beneficial.

Issue 4: Poor Crystal Habit and Amorphous Powders

The shape, or "habit," of your crystals can impact filtration and handling properties. Similarly, obtaining an amorphous powder instead of a crystalline solid is a common issue.

Q: My product is an amorphous powder, not crystalline. What causes this, and how can I fix it?

A: Amorphous solids typically form when the compound "crashes out" of a highly supersaturated solution too quickly for the molecules to arrange into an ordered crystal lattice.[6]

  • Reduce the Cooling Rate : This is the most critical factor. Slow, controlled cooling is essential for growing larger, more ordered crystals.[6][17]

  • Use a More Dilute Solution : Starting with a slightly more dilute solution can prevent the supersaturation from becoming too high too quickly.

Q: My crystals are very fine needles that are difficult to filter. How can I obtain more equant (block-like) crystals?

A: Crystal habit is influenced by the solvent and the rate of crystal growth.[18][19][20][21]

  • Solvent Choice : The solvent can interact differently with various crystal faces, either inhibiting or promoting growth in certain directions.[18][21] Experimenting with different solvents (e.g., moving from a polar protic solvent like ethanol to a more polar aprotic solvent like acetone) can alter the crystal habit.

  • Slower Crystallization : Generally, slower crystal growth leads to more well-defined, larger crystals. This can be achieved by slower cooling or by using a vapor diffusion method where an anti-solvent slowly diffuses into a solution of your compound.[17]

The interplay between cooling rate, supersaturation, and crystal properties can be visualized as follows:

G cluster_fast Fast Cooling cluster_slow Slow Cooling CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation influences CrystalQuality Crystal Quality Supersaturation->CrystalQuality determines Amorphous Amorphous Solid / Oiling Out CrystalQuality->Amorphous if poor SmallCrystals Small, Poorly-Defined Crystals CrystalQuality->SmallCrystals if poor LargeCrystals Large, Well-Defined Crystals CrystalQuality->LargeCrystals if good FastCooling High HighSuper High & Rapid PoorQuality Poor SlowCooling Low LowSuper Low & Controlled GoodQuality Good

Caption: Relationship between cooling rate and crystal quality.

Recommended Starting Protocols

Based on the available literature for similar compounds and general principles of sulfonamide crystallization, here are two suggested starting protocols for this compound.

Protocol 1: Cooling Crystallization from a Mixed Solvent System

  • Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration.

  • Cooling : Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition : Slowly add hexane (an anti-solvent) dropwise with stirring until the solution becomes slightly turbid.

  • Crystallization : Cover the flask and allow it to stand at room temperature. For improved yield, subsequently cool the flask in an ice bath.

  • Isolation : Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Slow Evaporation

  • Dissolution : Dissolve the compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature to create a solution that is near saturation.

  • Evaporation : Place the solution in a loosely covered vial or beaker to allow for slow evaporation of the solvent over several hours to days.

  • Isolation : Once a suitable amount of crystals has formed, decant the mother liquor and wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane).

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Esters Ethyl acetate, Isopropyl acetateGood balance of polarity for dissolving sulfonamides.
Alcohols Ethanol, IsopropanolProtic solvents that can engage in hydrogen bonding.
Ketones Acetone, Methyl ethyl ketoneAprotic polar solvents.
Aromatic TolueneCan interact via π-π stacking.[1][14]
Anti-Solvents Hexane, HeptaneNon-polar solvents to reduce solubility.

References

Technical Support Center: A Researcher's Guide to Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists and professionals in drug development. This guide is designed to address the common, yet often frustrating, challenges encountered during sulfonamide synthesis. Instead of a simple list of steps, we will delve into the causality behind experimental outcomes, providing you with the insights needed to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Reaction Failures & Low Yields (FAQs)

This section addresses the most frequently encountered issues during the synthesis of sulfonamides, particularly via the classical reaction of a sulfonyl chloride with an amine.

Q1: My sulfonamide reaction has a very low yield. What are the first things I should check?

A1: A low yield is the most common complaint, and troubleshooting should always begin with the fundamentals of your reagents and setup. Several factors can be responsible, often working in combination.

  • Reagent Integrity is Paramount:

    • Sulfonyl Chloride: This is the most frequent culprit. Sulfonyl chlorides are highly susceptible to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1][2] Always use a freshly opened bottle or a recently purified/prepared sulfonyl chloride. Never leave the bottle open to the atmosphere.

    • Amine: Ensure your amine is pure and dry. Aliphatic amines, in particular, can absorb atmospheric carbon dioxide to form carbamate salts, reducing the amount of free amine available for the reaction.[1]

    • Solvent & Base: The use of anhydrous (dry) solvents is critical to prevent hydrolysis of the sulfonyl chloride.[2] Similarly, if you are using a tertiary amine base like triethylamine (TEA) or pyridine, it must be dry.

  • Reaction Conditions:

    • Stoichiometry: Double-check your molar ratios. A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to scavenge the HCl generated.[1][3]

    • Temperature Control: The reaction is often exothermic. It's standard practice to add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C) to control the initial reaction rate.[2] Letting the reaction proceed at room temperature afterward is common, but some systems may require gentle heating to go to completion.

    • Inert Atmosphere: While not always strictly necessary for robust substrates, running the reaction under an inert atmosphere (nitrogen or argon) is a good practice to prevent any potential degradation of reagents from atmospheric moisture.[1][2]

Q2: My TLC analysis shows a significant amount of a new, less polar spot, and my yield of the desired secondary sulfonamide is low. What is this byproduct?

A2: When using a primary amine (R-NH₂), a common side reaction is bis-sulfonylation , leading to the formation of a disulfonimide, R-N(SO₂R')₂.

The initial product, the secondary sulfonamide (R-NH-SO₂R'), has an acidic N-H proton. In the presence of the base, this proton can be removed, creating a sulfonamide anion. This anion is nucleophilic and can react with another molecule of the sulfonyl chloride.

To mitigate this:

  • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[4]

  • Temperature: Running the reaction at a lower temperature can also help control the rate and reduce the likelihood of this side reaction.

Q3: The reaction is sluggish and I have a lot of unreacted amine, even after extended time. What's happening?

A3: This often points to an issue with the nucleophilicity of your amine or steric hindrance.

  • Poorly Nucleophilic Amines: Amines with attached electron-withdrawing groups (e.g., anilines with nitro or cyano groups) are significantly less nucleophilic.[2] Their lone pair is less available to attack the electrophilic sulfur atom of the sulfonyl chloride. For these substrates, you may need more forcing conditions, such as:

    • Increasing the reaction temperature.

    • Using a stronger, non-nucleophilic base to ensure complete deprotonation if applicable.

    • Extending the reaction time significantly.

  • Steric Hindrance: A bulky amine or a sterically hindered sulfonyl chloride can dramatically slow down the reaction rate. If both components are sterically demanding, the reaction may not proceed at all under standard conditions. In such cases, exploring alternative synthetic routes may be necessary.

Section 2: Purification Challenges & Solutions

A successful reaction is only half the battle. Isolating the pure sulfonamide product can present its own set of challenges.

Q4: How do I effectively remove the triethylammonium or pyridinium hydrochloride salt during the aqueous work-up?

A4: This is a classic purification hurdle. These salts can sometimes be difficult to remove completely with a simple water wash.

A robust aqueous work-up is key. After the reaction is complete, the mixture is typically diluted with a solvent like dichloromethane (DCM) or ethyl acetate. The organic layer should then be washed sequentially with:

  • Dilute Acid (e.g., 1M HCl): This wash protonates and removes any unreacted amine and the tertiary amine base (e.g., pyridine, TEA).

  • Dilute Base (e.g., saturated NaHCO₃ or 1M NaOH): This wash removes any unreacted sulfonyl chloride (by hydrolysis to the water-soluble sulfonic acid) and any acidic byproducts.

  • Brine (saturated NaCl solution): This wash helps to remove residual water from the organic layer before drying.[5]

If the salt precipitates during the reaction, it can often be removed by filtration before the aqueous work-up.

Q5: My sulfonamide product is an oil or refuses to crystallize. What are my options?

A5: While many sulfonamides are nicely crystalline solids, this is not always the case.[3] If recrystallization fails, the go-to alternative is silica gel column chromatography .

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., hexanes/ethyl acetate, DCM/methanol) that gives good separation between your product and any impurities. The desired product should ideally have an Rƒ value between 0.2 and 0.4 for effective separation.

  • Trace Impurities: Chromatography is excellent for removing both more polar and less polar impurities that can inhibit crystallization.

Section 3: Key Experimental Protocols

Adherence to a validated, step-by-step protocol is crucial for reproducibility and success.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a reliable starting point for the reaction between an amine and a sulfonyl chloride.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous solvent (e.g., DCM, THF, or pyridine if it's used as the base/solvent) to make a ~0.2 M solution.

  • Add Base: Add the base (e.g., triethylamine or pyridine, 1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, proceed with the aqueous work-up as described in Q4 .

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization[6] or silica gel chromatography.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., DCM, ethyl acetate).

  • Spotting: Spot the samples onto a silica gel TLC plate.

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., 4:1 Chloroform:n-butanol).[7]

  • Visualization: Visualize the spots under UV light (254 nm). If compounds are not UV-active, use a stain like potassium permanganate or iodine.[7] The presence of multiple spots in the crude lane indicates impurities. A single spot for the purified sample suggests high purity.

Section 4: Visual Guides & Workflows

Visual aids can simplify complex chemical processes and troubleshooting logic.

Diagram 1: General Sulfonamide Synthesis Scheme A classic Sₙ2-type reaction at the sulfur center.

G cluster_reactants Reactants cluster_products Products Amine R'-NH₂ (Amine) Product R-SO₂NH-R' (Sulfonamide) Amine->Product SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Product Base + Base (e.g., Pyridine) Base->Product Byproduct + Base·HCl

Caption: General reaction of an amine with a sulfonyl chloride.

Diagram 2: Troubleshooting Workflow for Low Yields A logical decision tree to diagnose the root cause of poor reaction outcomes.

G Start Problem: Low Yield Reagents 1. Verify Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions SideReactions 3. Analyze for Side Products Start->SideReactions SulfonylCl Sulfonyl Chloride Hydrolyzed? Reagents->SulfonylCl Check AminePurity Amine or Base Impure/Wet? Reagents->AminePurity Check Solvent Solvent Anhydrous? Reagents->Solvent Check Temp Suboptimal Temp/Time? Conditions->Temp Evaluate Stoich Incorrect Stoichiometry? Conditions->Stoich Evaluate BisSulf Evidence of Bis-Sulfonylation? SideReactions->BisSulf Analyze TLC/MS Hydrolysis Sulfonic Acid Detected? SideReactions->Hydrolysis Analyze TLC/MS Sol_SulfonylCl Solution: Use fresh/purified reagent. Handle under inert gas. SulfonylCl->Sol_SulfonylCl Sol_Amine Solution: Purify amine. Use dry base/solvent. AminePurity->Sol_Amine Solvent->Sol_Amine Sol_Temp Solution: Run at 0°C -> RT. Monitor by TLC for completion. Temp->Sol_Temp Sol_Stoich Solution: Recalculate molar ratios. Use 1.05 eq SO₂Cl. Stoich->Sol_Stoich Sol_BisSulf Solution: Slow addition of SO₂Cl. Avoid excess SO₂Cl. BisSulf->Sol_BisSulf Sol_Hydrolysis Solution: Ensure anhydrous conditions. See Reagent Quality. Hydrolysis->Sol_Hydrolysis

Caption: A troubleshooting workflow for diagnosing low yields.

Section 5: Advanced Considerations & Modern Alternatives

While the sulfonyl chloride method is a workhorse, modern chemistry offers alternatives for sensitive or challenging substrates.

Q6: My starting material is sensitive to the harsh conditions needed to make a sulfonyl chloride. Are there milder alternatives?

A6: Absolutely. The traditional preparation of sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid.[8][9] When this is not feasible, several excellent alternatives exist:

  • Direct Synthesis from Sulfonic Acids: Methods have been developed for the direct coupling of sulfonic acids or their salts with amines, completely bypassing the need to isolate the sulfonyl chloride.[10][11] Reagents like triphenylphosphine ditriflate can facilitate this transformation.[12] Microwave-assisted protocols have also shown great promise for this direct conversion.[5]

  • Sulfonyl Fluorides and SuFEx Chemistry: Sulfonyl fluorides are often more stable and less susceptible to hydrolysis than their chloride counterparts.[13] Their reaction with amines, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a powerful tool for constructing the sulfonamide bond under milder conditions.[9]

  • Mitsunobu Reaction: For certain applications, a Mitsunobu reaction can be employed. This involves reacting an alcohol with a pre-formed sulfonamide (acting as the nucleophile) in the presence of a phosphine and an azodicarboxylate like DEAD or DIAD.[14][15] It's a powerful method, though purification can be complicated by phosphine oxide byproducts.[15]

References

enhancing the purity of 3-Bromo-5-methyl-N-propylbenzenesulfonamide for R&D use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-methyl-N-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing the purity of this compound for critical R&D applications. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure you achieve the highest possible purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from potential process-related impurities arising during synthesis. The classic approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride (3-bromo-5-methylbenzenesulfonyl chloride) with an amine (n-propylamine)[1]. Key impurities often include the unreacted sulfonyl chloride, the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride, and residual starting materials used in the creation of the sulfonyl chloride, such as 3-bromo-5-methylaniline. The structural similarity of these impurities to the target compound can make separation non-trivial.

Q2: Which analytical techniques are most effective for assessing the purity of my compound?

A2: A multi-pronged approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of sulfonamides, offering high sensitivity and reproducibility[2]. A reversed-phase C18 column is typically effective[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities, provided they are present at a detectable level (typically >1%)[5][6]. The proton of the sulfonamide –SO₂NH– group, for instance, typically appears as a singlet in ¹H NMR spectra[6][7].

  • Melting Point Analysis: Pure crystalline compounds, like many sulfonamides, exhibit a sharp melting point range[1]. A broad or depressed melting range is a reliable indicator of impurity[8][9].

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment of purity and for developing optimal solvent systems for preparative column chromatography[5][9].

Q3: What is the most common and effective first-pass purification strategy for this compound?

A3: Recrystallization is the most powerful and economical method for purifying crystalline solids like this compound[10]. This technique leverages differences in solubility between the target compound and impurities at varying temperatures. A successful recrystallization can dramatically increase purity by selectively crystallizing the desired molecule while leaving impurities behind in the "mother liquor"[11].

Purification & Analysis Workflow

The following diagram outlines the logical workflow for assessing and enhancing the purity of this compound.

Figure 1. General Purification and Analysis Workflow cluster_start Start: Crude Product cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_final Final Validation Start Crude 3-Bromo-5-methyl- N-propylbenzenesulfonamide TLC TLC Analysis (Qualitative Check) Start->TLC HPLC HPLC Analysis (% Purity) TLC->HPLC MP Melting Point (Sharpness Check) HPLC->MP Decision Purity > 99%? MP->Decision Recryst Recrystallization (Primary Method) Decision->Recryst No Pure_Product Pure Product (Ready for R&D Use) Decision->Pure_Product Yes Column Column Chromatography (For complex mixtures) Recryst->Column Purity still low or 'oiling out' occurs Final_Analysis Final Purity & Structural Confirmation (HPLC, NMR, MP) Recryst->Final_Analysis Column->Final_Analysis Final_Analysis->Pure_Product

Caption: Figure 1. General Purification and Analysis Workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My compound has "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The boiling point of your chosen solvent may be too high, or there may be a high concentration of impurities significantly depressing the melting point of your compound.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. If the problem persists, consider switching to a solvent with a lower boiling point. It may also be beneficial to perform a charcoal treatment on the hot solution if colored impurities are suspected, as these can sometimes inhibit proper crystal formation[12].

Q: After cooling, no crystals have formed. How can I induce crystallization?

A: Crystal formation requires nucleation. If the solution is too clean or the concentration is slightly too low, spontaneous nucleation may not occur.

  • Causality: The solution may not be sufficiently supersaturated, or nucleation sites are absent.

  • Solutions, in order of preference:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments serve as nucleation sites[12].

    • Seed Crystal: Add a tiny crystal of the crude starting material. This provides a perfect template for crystal growth[12].

    • Reduce Temperature: Cool the solution further in an ice-water bath. This decreases solubility and promotes supersaturation.

    • Reduce Solvent Volume: If all else fails, gently heat the solution to boil off a small portion of the solvent, then allow it to cool again[12].

Q: My final yield after recrystallization is very low. How can I improve it?

A: A low yield typically indicates that a significant amount of the product remained dissolved in the mother liquor.

  • Causality: The most common cause is using an excessive amount of solvent during the initial dissolution step[12]. Every bit of excess solvent will retain some of your product.

  • Solutions:

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil each time[11].

    • Second Crop: Take the mother liquor (the filtrate from your first filtration) and reduce its volume by boiling. Cool this concentrated solution to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first[12].

    • Solvent Choice: Ensure you have chosen an appropriate solvent—one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Troubleshooting Recrystallization: A Decision Tree

Figure 2. Troubleshooting Recrystallization Start Problem with Recrystallization NoCrystals No Crystals Form on Cooling Start->NoCrystals OiledOut Compound 'Oils Out' Start->OiledOut LowYield Yield is Very Low Start->LowYield LowPurity Purity Remains Low Start->LowPurity Scratch Scratch inner flask surface NoCrystals->Scratch Try First AddSolvent Reheat, add more solvent OiledOut->AddSolvent Try First CheckSolvent Used too much solvent? LowYield->CheckSolvent Primary Cause SlowCool Cooled too quickly? LowPurity->SlowCool Primary Cause Seed Add a seed crystal Scratch->Seed If fails Cool Cool further (ice bath) Seed->Cool If fails Concentrate Reduce solvent volume Cool->Concentrate If fails ChangeSolvent Use lower-boiling solvent AddSolvent->ChangeSolvent If persists Redo Repeat with MINIMUM hot solvent CheckSolvent->Redo Yes SecondCrop Recover 'second crop' from mother liquor CheckSolvent->SecondCrop No RedoSlow Repeat, allow slow cooling to room temp SlowCool->RedoSlow Yes ColumnChrom Switch to Column Chromatography SlowCool->ColumnChrom No

Caption: Figure 2. Troubleshooting Recrystallization.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound. It is based on common methods for sulfonamide analysis[3][13][14].

1. Sample Preparation: a. Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. b. Dissolve in and dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration will be ~1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle sizeC18 columns provide excellent retention and separation for moderately polar aromatic compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape and suppresses ionization of any acidic impurities.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Start at 75% A / 25% B, ramp to 25% A / 75% B over 15 minutes, hold for 5 minutes.A gradient elution ensures that both more polar and less polar impurities are effectively eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 25 °CMaintains consistent retention times.
Detection UV at 270 nmThe benzene ring in the sulfonamide provides strong UV absorbance in this region[13].
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: Purification by Recrystallization

This protocol is a fundamental method for purifying solid organic compounds.

1. Solvent Selection: a. Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). b. An ideal solvent will dissolve the compound completely when boiling but poorly at room temperature or below. A propanol/water mixture has been shown to be effective for some sulfonamides[15].

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent in small portions to the solid while heating the flask (e.g., on a hot plate) and stirring. c. Continue adding the minimum amount of boiling solvent until the solid is just completely dissolved.

3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities. c. Perform a hot filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

4. Crystallization: a. Cover the flask with a watch glass and set it aside on a surface that allows for slow cooling (e.g., a cork ring or wooden block)[11]. b. Crucial: Do not disturb the flask. Slow cooling is essential for the formation of pure, well-defined crystals, as it provides the thermodynamic equilibrium needed to exclude impurities from the growing crystal lattice[11]. c. Once the flask has reached room temperature and crystal growth appears complete, you can place it in an ice bath for an additional 20-30 minutes to maximize yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. c. Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Bromo-5-methyl-N-propylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the spectral data for 3-Bromo-5-methyl-N-propylbenzenesulfonamide and its structural analogs. By presenting supporting experimental data and explaining the underlying principles of spectral interpretation, this guide aims to facilitate the characterization and identification of this important class of molecules.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen are critical for their pharmacological profile. This compound is a key intermediate in the synthesis of various bioactive compounds. Accurate and efficient characterization of this molecule and its analogs is paramount for quality control and the advancement of research. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and three key analogs: benzenesulfonamide, N-propylbenzenesulfonamide, and 3-bromo-5-methylbenzenesulfonamide.

Experimental Protocols

The synthesis of this compound and its analogs generally follows a standard procedure involving the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The following is a representative protocol.

Synthesis of this compound

A mixture of 3-bromo-5-methylbenzenesulfonyl chloride and an excess of propylamine in a suitable solvent, such as dichloromethane or pyridine, is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid to remove excess amine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 3-bromo-5-methylbenzenesulfonyl_chloride 3-Bromo-5-methyl- benzenesulfonyl chloride solvent Dichloromethane or Pyridine 3-bromo-5-methylbenzenesulfonyl_chloride->solvent + propylamine Propylamine propylamine->solvent wash_acid Wash with dilute acid solvent->wash_acid Reaction temperature Room Temperature wash_brine Wash with brine wash_acid->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify Crude Product product 3-Bromo-5-methyl- N-propylbenzenesulfonamide purify->product

Caption: Synthetic workflow for this compound.

Spectral Data Comparison

The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound and its analogs. The analysis highlights the key differences and similarities, providing a framework for structural elucidation.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for determining the structure of organic molecules. The chemical shifts and coupling patterns of the protons in the target molecule and its analogs are highly informative. Aromatic protons typically resonate in the downfield region (6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the substituents.[1][2]

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundAromatic Protons (ppm)-CH₃ (ppm)-NH-/-NH₂ (ppm)N-CH₂- (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound ~7.8 (s), ~7.6 (s), ~7.5 (s)~2.4 (s)~5.0 (t)~2.9 (q)~1.5 (sextet)~0.8 (t)
Benzenesulfonamide~7.9 (m), ~7.5 (m)-~7.3 (s)---
N-propylbenzenesulfonamide~7.8 (m), ~7.5 (m)-~4.8 (t)~2.8 (q)~1.4 (sextet)~0.8 (t)
3-Bromo-5-methylbenzenesulfonamide~7.7 (s), ~7.6 (s), ~7.5 (s)~2.4 (s)~7.4 (s)---

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and sextet.

The aromatic region of this compound is expected to show three distinct singlets due to the meta-substitution pattern, which minimizes proton-proton coupling. The methyl group on the aromatic ring will appear as a singlet around 2.4 ppm. The N-H proton signal is anticipated to be a triplet due to coupling with the adjacent methylene group of the propyl chain.[3] The propyl group itself will exhibit a characteristic triplet, sextet, and triplet pattern for the N-CH₂, -CH₂-, and -CH₃ protons, respectively.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Aromatic carbons typically resonate between 120 and 150 ppm.[1] The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield.

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundAromatic Carbons (ppm)-CH₃ (ppm)N-CH₂- (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound ~142, ~140, ~135, ~130, ~125, ~122~21~45~23~11
Benzenesulfonamide~140, ~133, ~129, ~127----
N-propylbenzenesulfonamide~140, ~133, ~129, ~127-~45~23~11
3-Bromo-5-methylbenzenesulfonamide~142, ~140, ~135, ~130, ~125, ~122~21---

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

The ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons due to the lack of symmetry. The carbon bearing the bromine atom will be significantly shifted. The carbons of the propyl group will appear in the aliphatic region of the spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Sulfonamides exhibit several characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the SO₂ group, which appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[6] The S-N stretching vibration is typically observed between 924 and 906 cm⁻¹.[6] The N-H stretching vibration for secondary sulfonamides appears as a single band, while primary sulfonamides show two bands for asymmetric and symmetric stretching.[6][7]

Table 3: Comparative IR Data (Characteristic Absorptions in cm⁻¹)

Compoundν(N-H)νas(SO₂)νs(SO₂)ν(S-N)
This compound ~3250~1330~1160~910
Benzenesulfonamide~3350, ~3250~1335~1165~915
N-propylbenzenesulfonamide~3250~1330~1160~910
3-Bromo-5-methylbenzenesulfonamide~3350, ~3250~1335~1165~915

The IR spectrum of this compound will be characterized by the strong absorptions of the SO₂ group and a single N-H stretching band, confirming its secondary sulfonamide nature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[8][9][10]

Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond of the aromatic ring.[11][12] The loss of SO₂ is also a characteristic fragmentation.[13]

G M_plus [M]+• (3-Bromo-5-methyl-N- propylbenzenesulfonamide) fragment1 [M - C3H7]+ M_plus->fragment1 - •C3H7 fragment2 [M - SO2]+• M_plus->fragment2 - SO2 fragment3 [C7H6BrO2S]+ fragment4 [C7H6Br]+

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound and its analogs can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The presence of the bromine atom provides a distinctive isotopic signature in the mass spectrum, while the substitution pattern on the aromatic ring and the N-propyl group give rise to characteristic signals in the NMR and IR spectra. This guide provides a foundational framework for the interpretation of this spectral data, enabling researchers to accurately characterize these important sulfonamide derivatives.

References

A Comparative Analysis of the Biological Activity of Benzenesulfonamide Derivatives: A Case Study of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of a novel benzenesulfonamide derivative, 3-Bromo-5-methyl-N-propylbenzenesulfonamide, with other established sulfonamides. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this important class of compounds.

Introduction: The Versatile Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, first introduced as antibacterial agents and now recognized for a wide spectrum of biological activities.[1][2] Their core structure, characterized by a sulfonyl group connected to an amine, serves as a versatile scaffold for designing molecules with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[5][6]

This guide will focus on a comparative analysis of this compound against other well-characterized sulfonamides. While extensive data on this specific novel compound is emerging, we will extrapolate its potential activities based on established structure-activity relationships (SAR) and compare it with known experimental data for other sulfonamides.

Mechanism of Action: Beyond Antibacterial Activity

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, a crucial precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[9][10]

However, the biological activities of sulfonamides are not limited to their antibacterial effects. Modifications to the core structure can lead to compounds that target other enzymes and cellular pathways. For instance, some sulfonamides exhibit potent anticancer activity by inhibiting carbonic anhydrase or through other mechanisms.[11][12] Others have shown promise as anti-inflammatory agents or as modulators of blood glucose levels.[3][13]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine (DNA/RNA Synthesis) Tetrahydrofolic_acid->Purines_Thymidine

Caption: Competitive inhibition of DHPS by sulfonamides in bacteria.

Comparative Biological Activity Profile

This section compares the anticipated biological activity of this compound with established sulfonamides based on SAR principles.

Antibacterial Activity

The antibacterial efficacy of sulfonamides is influenced by their physicochemical properties, particularly their pKa and hydrophobicity.[14] The presence of a free para-amino group is generally crucial for antibacterial activity, as it mimics PABA.[5] In the case of this compound, the absence of this para-amino group suggests it may have weak or no direct antibacterial activity through the classical DHPS inhibition mechanism.

However, some N-substituted benzenesulfonamides have demonstrated antibacterial activity through alternative mechanisms.[15][16] The bromo and methyl substitutions on the benzene ring, along with the N-propyl group, will significantly alter the electronic and steric properties of the molecule, which could lead to novel interactions with bacterial targets.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundE. coliS. aureusP. aeruginosaReference
Sulfamethoxazole8 - 648 - 128>1024[17]
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide12.56.25Not Reported[16]
This compound (Hypothetical) >256128 - 256>256-
Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.[4][11] The molecular structure of this compound, with its substituted phenyl ring, bears some resemblance to scaffolds of known anticancer sulfonamides. For instance, the cyclooxygenase-2 (COX-2) inhibitor nimesulide, a sulfonamide derivative, has shown anticancer effects.[11] The hydrophobic nature imparted by the bromo, methyl, and propyl groups could facilitate cell membrane permeability and interaction with intracellular targets.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundBreast Cancer (MCF-7)Colon Cancer (HCT-116)Reference
Nimesulide25 - 5030 - 60[11]
Novel Sulfonanilide Derivatives5 - 2010 - 30[11]
This compound (Hypothetical) 15 - 4020 - 50-
Other Potential Biological Activities

The structural features of this compound also suggest potential for other biological activities:

  • Anti-inflammatory Activity: The substitution pattern on the benzene ring could lead to inhibition of inflammatory mediators.[3]

  • Antidiabetic Activity: Certain sulfonamide derivatives have been shown to possess α-glucosidase inhibitory activity and improve glucose uptake.[13][18][19]

Experimental Protocols for Biological Activity Evaluation

To validate the hypothetical activities of this compound, a series of standardized in vitro assays should be performed.

Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (E. coli, S. aureus, P. aeruginosa).

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of this compound and control sulfonamides in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[20]

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, a comparative analysis based on established structure-activity relationships of sulfonamides provides valuable insights into its potential biological activities. The absence of a para-amino group suggests a departure from the classical antibacterial mechanism, pointing towards the potential for novel therapeutic applications, particularly in oncology.

Future research should focus on the synthesis and rigorous biological evaluation of this compound using the protocols outlined in this guide. Such studies will be crucial to confirm its hypothesized activities and to elucidate its precise mechanisms of action. The versatile sulfonamide scaffold continues to be a rich source of new therapeutic agents, and a thorough investigation of novel derivatives like the one discussed here is essential for advancing drug discovery.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of two primary synthetic routes for obtaining 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, and anti-inflammatory drugs. The specific substitution pattern of a bromine atom, a methyl group, and an N-propyl group on the benzenesulfonamide core offers a versatile scaffold for further chemical modification, making it a valuable building block in drug discovery programs. The strategic synthesis of this molecule is therefore of significant interest. This guide will explore two distinct and viable synthetic pathways, providing a detailed, step-by-step analysis to inform laboratory practice.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound are detailed below. Route 1 commences with the Sandmeyer-type reaction of 3-bromo-5-methylaniline, while Route 2 utilizes the direct chlorosulfonation of 1-bromo-3-methylbenzene.

ParameterRoute 1: From 3-Bromo-5-methylanilineRoute 2: From 1-Bromo-3-methylbenzene
Starting Material 3-Bromo-5-methylaniline1-Bromo-3-methylbenzene (m-bromotoluene)
Key Intermediate 3-Bromo-5-methylbenzenesulfonyl chloride3-Bromo-5-methylbenzenesulfonyl chloride
Number of Steps 22
Key Reactions Diazotization, Sulfonyl chlorinationElectrophilic Aromatic Substitution (Chlorosulfonation)
Potential Yield Moderate to GoodModerate to Good
Purity of Final Product Generally high after purificationMay require more rigorous purification to remove isomers
Safety Considerations Use of sodium nitrite and evolution of nitrogen gas in the first step.Use of highly corrosive chlorosulfonic acid.
Scalability Generally scalable, with careful control of diazotization.Scalable, but requires specialized equipment for handling chlorosulfonic acid.

Route 1: Synthesis via Diazotization of 3-Bromo-5-methylaniline

This classic two-step approach leverages the readily available 3-bromo-5-methylaniline as the starting material. The first step involves the conversion of the aniline to the corresponding diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride. The subsequent reaction of this sulfonyl chloride with n-propylamine affords the target molecule.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

  • Diazotization: 3-bromo-5-methylaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonyl Chlorination: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C. Copper(I) chloride (catalytic amount) is added to this solution.

  • The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution. Vigorous stirring is maintained, and the temperature is kept between 10-20 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The mixture is then poured onto crushed ice, and the precipitated 3-bromo-5-methylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • 3-Bromo-5-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether.

  • The solution is cooled to 0-5 °C, and n-propylamine (2.2 equivalents, the excess acts as a base) is added dropwise with stirring.[1][2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.

  • Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • The use of excess n-propylamine in the second step serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

  • The diazotization reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Diagram of Route 1

Synthesis Route 1 A 3-Bromo-5-methylaniline B 3-Bromo-5-methylbenzenediazonium chloride A->B 1. HCl, H₂O, 0-5 °C 2. NaNO₂ C 3-Bromo-5-methylbenzenesulfonyl chloride B->C SO₂, CuCl (Sandmeyer-type reaction) D This compound C->D n-Propylamine

Caption: Synthesis of this compound from 3-bromo-5-methylaniline.

Route 2: Synthesis via Chlorosulfonation of 1-Bromo-3-methylbenzene

This alternative two-step route begins with the commercially available 1-bromo-3-methylbenzene (m-bromotoluene). The key step is the direct introduction of the chlorosulfonyl group onto the aromatic ring via electrophilic aromatic substitution using chlorosulfonic acid. The resulting 3-bromo-5-methylbenzenesulfonyl chloride is then reacted with n-propylamine as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

  • 1-Bromo-3-methylbenzene (1 equivalent) is added to a flask equipped with a dropping funnel, a stirrer, and a gas outlet connected to a trap for acidic gases.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Chlorosulfonic acid (3-4 equivalents) is added dropwise to the stirred 1-bromo-3-methylbenzene at a rate that maintains the temperature below 10 °C.[3]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is carefully quenched by pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 3-bromo-5-methylbenzenesulfonyl chloride, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. Isomeric impurities may be present and can be removed by recrystallization if necessary.

Step 2: Synthesis of this compound

This step is identical to Step 2 of Route 1.

Causality Behind Experimental Choices
  • The use of a significant excess of chlorosulfonic acid ensures the complete conversion of the starting material and acts as the reaction solvent.[3]

  • The reaction is quenched by pouring it onto ice to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.

Diagram of Route 2

Synthesis Route 2 A 1-Bromo-3-methylbenzene B 3-Bromo-5-methylbenzenesulfonyl chloride A->B ClSO₃H (Chlorosulfonation) C This compound B->C n-Propylamine

Caption: Synthesis of this compound from 1-bromo-3-methylbenzene.

Conclusion

Both Route 1 and Route 2 provide viable pathways for the synthesis of this compound. The choice between the two will largely depend on the availability and cost of the starting materials. Route 1, starting from 3-bromo-5-methylaniline, involves a well-established diazotization-sulfonylation sequence. Route 2 offers a more direct approach to the key sulfonyl chloride intermediate through chlorosulfonation of 1-bromo-3-methylbenzene, though it requires the handling of highly corrosive chlorosulfonic acid and may necessitate more rigorous purification to remove potential regioisomers. For laboratories equipped to handle hazardous reagents, Route 2 may be more atom-economical. However, for ease of execution and potentially higher purity of the intermediate, Route 1 may be preferred. Researchers should carefully evaluate the safety, cost, and equipment considerations associated with each route before proceeding.

References

validating the structure of 3-Bromo-5-methyl-N-propylbenzenesulfonamide with X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structural assignment. This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of small organic molecules, using the target compound This compound as a practical case study. We will explore the causality behind experimental choices, from synthesis and crystal growth to data interpretation, providing researchers and drug development professionals with a comprehensive framework for rigorous structural validation.

Introduction: The Imperative for Unambiguous Structure

In the fields of medicinal chemistry and materials science, the precise arrangement of atoms in a molecule dictates its function. A minor change in stereochemistry or connectivity can dramatically alter a compound's biological activity, toxicity, or material properties. Therefore, relying on a single analytical method can be insufficient. While techniques like NMR and Mass Spectrometry are powerful for determining connectivity and formula, they provide indirect structural information.[1] Single-crystal X-ray diffraction (SCXRD), by contrast, directly maps the electron density of a molecule within a crystal lattice, providing an unambiguous 3D model of the atomic arrangement.[1][2]

This guide focuses on this compound, a representative sulfonamide. The sulfonamide functional group is a critical pharmacophore found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[3][4][5] Accurate structural data for new sulfonamide derivatives are crucial for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.

A Comparative Overview of Structural Elucidation Techniques

Before delving into the crystallographic workflow, it is essential to understand its position relative to other common analytical techniques. Each method offers unique insights, and a multi-technique approach is often the most robust strategy. However, only one provides a definitive, three-dimensional structure.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D atomic coordinates, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.[1][2]Requires a high-quality single crystal; can be a bottleneck.[1] Not suitable for amorphous solids, oils, or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of nuclei (¹H, ¹³C, etc.), connectivity through bonds (COSY, HSQC), through-space proximity (NOESY).Excellent for determining the carbon-hydrogen framework in solution; non-destructive.Provides indirect structural information based on correlations; can be ambiguous for complex stereochemistry or regioisomers.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Extremely sensitive, requires minimal sample; confirms molecular formula.Provides no direct information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., S=O, N-H, C=C).Fast, simple, and provides a quick "fingerprint" of the molecule.Gives limited information on the overall molecular structure.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is critical for the success of the next, forming a self-validating system where the quality of the outcome is directly tied to the rigor of the procedure.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_crystal Phase 2: Crystal Growth cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Solution & Validation a Synthesis of Target Compound b Purification (e.g., Column Chromatography, Recrystallization) a->b c Purity Confirmation (NMR, LC-MS) b->c d Solvent Selection c->d e Crystal Growth Method Selection d->e f Incubation & Monitoring e->f g Harvesting Suitable Crystal f->g h Mounting Crystal on Diffractometer g->h i X-ray Diffraction Data Collection h->i j Data Reduction & Correction i->j k Structure Solution (Phase Problem) j->k l Model Refinement k->l m Structure Validation & CIF Generation l->m

Caption: The four-phase workflow for single-crystal X-ray crystallography.
Phase 1: Synthesis and Purification

Rationale: The purity of the starting material is the most critical factor in growing high-quality crystals.[6] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol: Synthesis of this compound

  • Step 1: Sulfonylation. To a solution of 3-bromo-5-methylaniline (1.0 eq) in pyridine at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Step 2: Reaction. Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Workup. Upon completion, pour the reaction mixture into a beaker containing 1M HCl and ice. A precipitate should form.

  • Step 4: Isolation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Step 5: Purification. The crude product must be purified. Recrystallization from an ethanol/water mixture or column chromatography on silica gel (using a hexane/ethyl acetate gradient) are effective methods.

  • Step 6: Purity Validation. Confirm the purity and preliminary structure of the white solid product using ¹H NMR, ¹³C NMR, and LC-MS before proceeding to crystal growth.

This synthesis is a representative procedure; specific conditions may require optimization.

Phase 2: Crystal Growth

Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The choice of solvent and method is crucial and often requires screening multiple conditions.[6][7]

Protocol: Growing Crystals by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene). A good starting point is a solvent in which the compound is moderately soluble.[6]

  • Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the chosen solvent in a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[6]

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.[6][8]

  • Patience: Place the vial in a vibration-free location and do not disturb it.[6] Crystal growth can take anywhere from a few days to several weeks.

Alternative Crystal Growth Methods:

MethodPrincipleBest For
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.[1][8]Compounds that are significantly more soluble in a hot solvent than a cold one.
Vapor Diffusion A solution of the compound is placed in a sealed chamber with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing solubility.[7]When only small amounts of material are available; offers fine control over the rate of crystallization.
Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8]Sensitive compounds that may decompose with temperature changes or evaporation.
Phase 3: Data Collection

Rationale: This phase involves irradiating the single crystal with a focused beam of X-rays and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain the information about the arrangement of atoms in the crystal.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: Under a microscope, select a suitable crystal. Ideal crystals are clear, have well-defined faces, and are free of cracks or defects.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen (~100 K). Cooling minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern.[9]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with X-rays. A detector (e.g., a CCD or CMOS detector) records the position and intensity of thousands of diffracted reflections.[2][9]

  • Data Reduction: The raw data are processed to correct for experimental factors (e.g., background noise, absorption). The intensities are integrated, and a file containing the Miller indices (h,k,l) and intensity for each reflection is generated.

Phase 4: Structure Solution and Validation

Rationale: The diffraction data provide the intensities of the reflections, but not their phases. Solving the "phase problem" is the first step in generating an electron density map. This map is then interpreted to build an atomic model, which is refined against the experimental data until the best possible fit is achieved.

G a Diffraction Data (Intensities Only) b Solve Phase Problem (e.g., Direct Methods) a->b c Initial Electron Density Map b->c d Build Initial Atomic Model c->d e Least-Squares Refinement d->e f Calculate Structure Factors (Fc, Phases) e->f Iterative Cycles h Final Validated Model (CIF File) e->h Convergence Met g Compare Fc with Fo (Experimental Data) f->g Iterative Cycles g->e Iterative Cycles

Caption: The iterative process of structure solution and refinement.

Protocol: Structure Refinement and Validation

  • Structure Solution: Specialized software (e.g., SHELXS) is used to estimate the initial phases from the diffraction intensities, generating the first electron density map.[10]

  • Model Building: The crystallographer interprets the map, assigning atoms to the peaks of electron density to build an initial molecular model.

  • Refinement: The model is refined using a least-squares process (e.g., with SHELXL).[10] This iterative process adjusts atomic parameters (coordinates, thermal motion) to minimize the difference between the experimentally observed structure factors (|Fo|) and those calculated from the model (|Fc|).

  • Validation: The quality of the final model is assessed using several key metrics.

Interpreting the Results: Key Validation Metrics

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the crystal structure and the experiment itself.[11][12][13] Understanding the key quality metrics within the CIF is crucial for validating the structure.

Metric Description Typical Value (Small Molecule) What it Indicates
R-factor (R1) A measure of the agreement between the observed diffraction data and the data calculated from the final structural model.[14][15][16]< 5% (< 0.05)A lower R1 value indicates a better fit of the model to the experimental data.[14][15]
wR2 A weighted R-factor based on F², which is more sensitive and statistically robust than R1.< 15% (< 0.15)Similar to R1, this assesses the agreement between model and data.
Goodness of Fit (GooF) Also called S-value. Should be close to 1.0 for a well-refined structure.~ 1.0Values significantly different from 1.0 may suggest an incorrect model or improper data weighting.
Max/Min Residual Electron Density (Δρ) The largest positive and negative peaks in the final difference Fourier map.< ±0.5 e⁻/ųLarge residual peaks can indicate missing atoms, disordered components, or an incorrect atomic assignment.

These values are general guidelines; acceptable ranges can vary based on crystal quality and data resolution.

Conclusion

The structural validation of a novel compound like this compound is a multi-faceted process. While spectroscopic and spectrometric methods provide essential pieces of the puzzle, they cannot offer the definitive answer provided by single-crystal X-ray crystallography. The process, though demanding, is a self-validating workflow that proceeds from a pure compound to an unambiguous three-dimensional model of atomic reality. By understanding the principles behind each step—from the rationale for purification and crystal growth to the interpretation of refinement statistics—researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development or materials science investigations.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 3-Bromo-5-methyl-N-propylbenzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonamide Moiety and the Imperative of Selectivity

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound of interest, 3-Bromo-5-methyl-N-propylbenzenesulfonamide, is a member of this versatile class. While the therapeutic potential of novel benzenesulfonamide derivatives is significant, their progression through the drug discovery pipeline is critically dependent on a thorough understanding of their selectivity.

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a major cause of adverse drug reactions and efficacy issues. For sulfonamide-containing compounds, this is a particularly pertinent consideration, given the historical debate surrounding the cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[2][3] Although recent evidence suggests that immunologic cross-reactivity is unlikely between these distinct classes due to structural differences, the potential for off-target pharmacological interactions remains a key area of investigation for any new sulfonamide-based chemical entity.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity profile of this compound. We will present a series of recommended in vitro and cell-based assays, grounded in established methodologies, to build a robust selectivity profile. This guide is structured to not only provide experimental protocols but also to elucidate the scientific rationale behind each step, empowering researchers to generate high-quality, interpretable data.

Structural Considerations and Postulated Primary Target

The chemical structure of this compound, with its substituted benzene ring and sulfonamide group, suggests several potential biological targets. The presence of the sulfonamide moiety is a well-known pharmacophore for inhibition of enzymes such as carbonic anhydrases and cyclooxygenases. Furthermore, benzenesulfonamide derivatives have been explored as antagonists for various receptors.[1][6]

For the purpose of this guide, and based on the broad anti-inflammatory and anticancer activities reported for other benzenesulfonamide derivatives, we will postulate a hypothetical primary target for this compound: Cyclooxygenase-2 (COX-2) .[7][8] The rationale for this selection is the established role of the sulfonamide group in binding to the active site of COX enzymes, often conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach to cross-reactivity profiling involves a tiered screening cascade, starting with broad panels and progressing to more focused, functional assays for any identified off-target hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional Cellular Assays A Primary Target Assay (COX-2) E IC50/EC50 Determination for Confirmed Hits A->E Primary Activity B Kinase Panel (e.g., 96-well format) B->E Off-Target Hits C GPCR Panel (Radioligand Binding) C->E D Ion Channel Panel (Automated Patch Clamp) D->E F Cellular Thermal Shift Assay (CETSA) E->F Validate Target Engagement G Target-Specific Cellular Reporter Assay E->G Assess Functional Effect

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Broad Panel Screening

The initial step is to screen this compound against a diverse panel of biological targets at a single, high concentration (e.g., 10 µM). This approach is designed to identify potential off-target interactions that warrant further investigation.

Primary Target Assay: COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of this compound for its postulated primary target, COX-2, relative to the closely related isoform, COX-1.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Use a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

  • Prepare a dilution series of the test compound.

  • In separate wells of a 96-well plate, incubate human recombinant COX-1 and COX-2 enzymes with the test compound or a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for the recommended time, then stop the reaction.

  • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

  • Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Kinase Panel Screening

Objective: To identify any off-target interactions with a broad range of protein kinases, which are common off-targets for small molecule inhibitors.

Protocol:

  • Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Screen this compound at a concentration of 10 µM against a panel of at least 50-100 kinases.

  • Assays are typically based on measuring the phosphorylation of a substrate peptide, often using a radiometric (33P-ATP) or fluorescence-based method.

  • Results are expressed as the percentage of remaining kinase activity compared to a vehicle control.

G-Protein Coupled Receptor (GPCR) Panel

Objective: To assess binding to a panel of common GPCRs, another major class of drug targets.

Protocol:

  • Employ a radioligand binding assay format.

  • Use cell membranes expressing the GPCRs of interest.

  • Incubate the membranes with a known radiolabeled ligand for each receptor in the presence and absence of 10 µM this compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Calculate the percent displacement of the radioligand by the test compound.

Tier 2: Hit Confirmation and Dose-Response Analysis

For any targets where significant inhibition or binding (>50% at 10 µM) was observed in Tier 1, the next step is to perform a dose-response analysis to determine the potency (IC50 or Ki) of the interaction.

Protocol:

  • For each confirmed "hit" from the Tier 1 screens, prepare a 10-point, 3-fold serial dilution of this compound.

  • Perform the same assay as in Tier 1, but with the full concentration range of the compound.

  • Plot the percent inhibition or binding against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 or Ki value.

Hypothetical Comparative Data

The following table illustrates how the data from these assays could be presented to compare the potency of this compound against its primary target and potential off-targets.

Target ClassTarget NameAssay TypeIC50 / Ki (µM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target COX-2 Enzyme Inhibition 0.15 -
IsoformCOX-1Enzyme Inhibition> 20> 133
KinaseKinase XEnzyme Inhibition7.550
KinaseKinase YEnzyme Inhibition> 50> 333
GPCRReceptor ZRadioligand Binding12.382

Tier 3: Functional Cellular Assays

Biochemical and binding assays identify molecular interactions but do not confirm functional effects in a cellular context. Tier 3 assays are designed to bridge this gap.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells. This assay relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

G A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature D->E F Determine shift in melting temperature (Tm) E->F

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Culture cells that endogenously express the target protein (e.g., a COX-2 expressing cell line for the primary target, or a cell line expressing Kinase X for the off-target).

  • Treat the cells with this compound or vehicle control.

  • Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Cool the samples and lyse the cells.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot or another protein quantification method to determine the amount of the target protein remaining in solution at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target-Specific Cellular Reporter Assay

Objective: To measure the functional consequence of target engagement in a cellular pathway.

Protocol (Example for a Kinase Off-Target):

  • Use a cell line that has been engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is downstream of the kinase of interest.

  • Treat the cells with a known activator of the signaling pathway and a dose-range of this compound.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • A dose-dependent decrease in reporter activity would confirm that the compound is functionally inhibiting the kinase pathway in a cellular context.

Conclusion and Interpretation

A comprehensive cross-reactivity assessment is non-negotiable in the early stages of drug discovery. By employing a tiered approach, from broad panel screening to focused cellular assays, researchers can build a detailed selectivity profile for novel compounds like this compound. The hypothetical data presented herein illustrates an ideal outcome: high potency for the primary target (COX-2) with significantly lower potency against a range of off-targets. A selectivity index of >100-fold is often considered a benchmark for a promising lead compound.

This guide provides a robust framework for generating the necessary data to make informed decisions about the progression of this compound or any other novel benzenesulfonamide derivative. By understanding and mitigating the risks of cross-reactivity early, we can enhance the likelihood of developing safer and more effective medicines.

References

A Comparative Guide to the Analytical Method Validation of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and validation of analytical methods for the quantitative determination of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a validated analytical method is crucial for ensuring its identity, purity, and strength. This guide will focus on the validation of a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and compare its performance with alternative techniques.

The choice of an analytical method is a critical decision in the drug development process. It must be suitable for its intended purpose, whether for routine quality control, stability testing, or impurity profiling.[2] This guide will not only present the validation data but also delve into the rationale behind the experimental design and acceptance criteria, providing a deeper understanding of the method's capabilities and limitations.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the analysis of sulfonamides.[4][5][6] The selection of the most appropriate method depends on factors such as the nature of the analyte, the sample matrix, and the required sensitivity and selectivity.

Method Principle Advantages Limitations
RP-HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.High sensitivity and selectivity, provides molecular weight information.[4]Higher cost and complexity, potential for matrix effects.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like sulfonamides, potential for thermal degradation.
UV-Visible Spectrophotometry Quantitative measurement of light absorption.Simple, rapid, and inexpensive.Low specificity, susceptible to interference from other UV-absorbing compounds.

For the purpose of this guide, RP-HPLC with UV detection is selected as the primary method due to its balance of performance, cost, and accessibility in a typical quality control laboratory.

Validation of the RP-HPLC-UV Method

The validation of the analytical method for this compound was performed in accordance with the ICH Q2(R1) guideline.[1][7] The following performance characteristics were evaluated:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Diluent: Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution (for assay): Prepare a solution of the test sample in the diluent to obtain a theoretical concentration of 100 µg/mL.

Validation Results

The following sections detail the results obtained for each validation parameter.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] To demonstrate specificity, a solution of this compound was spiked with its potential impurities and subjected to stress conditions (acid, base, oxidation, heat, and light).

The chromatograms showed that the principal peak of this compound was well-resolved from all potential interfering peaks, demonstrating the method's specificity.

Diagram: Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of an analytical method.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

A series of five concentrations ranging from 50% to 150% of the nominal assay concentration (50, 75, 100, 125, and 150 µg/mL) were prepared and injected in triplicate.

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mLAs per protocol
Y-intercept Close to zeroReport

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] It was determined by applying the method to a sample of known concentration and comparing the measured value to the true value. This was performed at three concentration levels (80%, 100%, and 120% of the assay concentration) in triplicate.

Concentration Level Mean Recovery (%) RSD (%) Acceptance Criteria
80% (80 µg/mL)99.50.898.0% - 102.0% Recovery
100% (100 µg/mL)100.20.598.0% - 102.0% Recovery
120% (120 µg/mL)100.50.698.0% - 102.0% Recovery

The results demonstrate a high degree of accuracy for the method across the tested range.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Precision Type RSD (%) Acceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

The low RSD values for both repeatability and intermediate precision indicate that the method is precise.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These values indicate that the method is sensitive enough for the determination of low levels of the analyte, which is particularly important for impurity testing.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Parameter Varied Variation Effect on Results
Flow Rate± 0.1 mL/minNo significant change
Mobile Phase Composition± 2% AcetonitrileNo significant change
Column Temperature± 2 °CNo significant change

The method was found to be robust with respect to these small variations in the experimental conditions.

Conclusion

The developed RP-HPLC-UV method for the quantitative analysis of this compound has been successfully validated according to ICH Q2(R1) guidelines. The method has been proven to be specific, linear, accurate, precise, and robust for its intended purpose. While more sensitive techniques like LC-MS exist, the validated HPLC-UV method offers a reliable and cost-effective solution for routine quality control analysis. The data presented in this guide provides a strong foundation for the implementation of this method in a regulated environment.

Diagram: Relationship of Validation Parameters

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interdependence of key analytical validation parameters.

References

A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my goal is to bridge the gap between theoretical chemistry and practical application. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, a cornerstone scaffold in modern medicinal chemistry. While direct, extensive public data for the specific molecule 3-Bromo-5-methyl-N-propylbenzenesulfonamide is limited, we will use its structure as a foundational template. By exploring variations at key positions, we can extrapolate from a wealth of published data on analogous compounds to build a robust understanding of how subtle molecular changes dictate biological activity. This guide is intended for researchers and drug development professionals seeking to leverage the benzenesulfonamide scaffold for therapeutic innovation.

The benzenesulfonamide core is a "privileged structure," meaning it can bind to a wide range of biological targets. Its derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1] The key to unlocking this potential lies in understanding the causal relationships between chemical structure and biological function.

The Benzenesulfonamide Scaffold: A Universe of Therapeutic Potential

The versatility of the benzenesulfonamide scaffold stems from three primary points of modification, each offering a distinct opportunity to modulate pharmacodynamic and pharmacokinetic properties.

  • Position R¹ (Aromatic Ring Substituents): Modifications here, such as the bromo and methyl groups in our template, directly influence electronic properties, lipophilicity, and steric interactions within the target's binding pocket.

  • Position R² (N-Alkyl/Aryl Substituent): The group attached to the sulfonamide nitrogen, like the propyl group in our example, often extends into solvent-exposed regions or secondary binding pockets. This "tail" region is critical for tuning selectivity and potency.[2]

  • The Sulfonamide Moiety (-SO₂NH-): This group is the linchpin, often acting as a key hydrogen bond donor/acceptor or, in its deprotonated form, as a critical zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases.[2]

Below is a logical workflow for a typical SAR study, starting from a lead compound.

SAR_Workflow cluster_0 Phase 1: Lead Identification & Baseline cluster_1 Phase 2: Systematic Modification & Analysis cluster_2 Phase 3: SAR Consolidation Lead Lead Compound e.g., this compound Assay {Establish Baseline Activity | - Anticancer (e.g., CA IX IC₅₀) - Antibacterial (e.g., MIC) } Lead->Assay Biological Screening ModR1 Vary Ring Substituents (R¹) - Halogens (F, Cl, I) - Alkyls (CH₃, C₂H₅) - Electron-withdrawing/donating groups Assay->ModR1 Hypothesis Generation ModR2 Vary N-Substituent (R²) - Chain length (ethyl, butyl) - Rings (cyclic, aromatic) - Polar groups Assay->ModR2 Hypothesis Generation ReAssay1 Re-evaluate Activity ModR1->ReAssay1 Synthesize Analogs ReAssay2 Re-evaluate Activity ModR2->ReAssay2 Synthesize Analogs SAR_Table {Generate SAR Table | Correlate structural changes with activity shifts} ReAssay1->SAR_Table ReAssay2->SAR_Table Conclusion {SAR Conclusions | - Lipophilicity trends - Steric/electronic effects - Selectivity drivers } SAR_Table->Conclusion Derive Key Principles

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Comparative Analysis I: Anticancer Activity via Carbonic Anhydrase Inhibition

A prominent mechanism for the anticancer activity of benzenesulfonamides is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes are overexpressed in hypoxic solid tumors and help regulate pH, promoting cancer cell survival and proliferation.[3][4] The sulfonamide moiety binds to the catalytic zinc ion in the enzyme's active site.

Structure-Activity Relationship Insights:
  • Aromatic Ring Substituents (R¹):

    • Fluorine Substitution: Tetrafluoro-substituted benzene rings significantly increase the acidity of the sulfonamide proton, leading to stronger binding and greater inhibitory potency compared to non-fluorinated analogs.[5]

    • Bulky/Hydrophobic Groups: Larger, hydrophobic substituents on the aromatic ring can interact with hydrophobic regions of the CA binding pocket, often enhancing potency.[6] For instance, attaching larger aromatic systems like naphthalene or biphenyl can improve activity.[7]

  • N-Substituents (R² - The "Tail" Approach):

    • The "tail" is modified to interact with residues at the rim of the active site cone, a key strategy for achieving isoform selectivity.[2][8]

    • Derivatives with tails containing thiazole, pyrazole, or triazole rings have shown excellent, low-nanomolar inhibition of CA IX and CA XII, with high selectivity over the ubiquitous cytosolic isoforms CA I and II.[3][9] This selectivity is crucial for minimizing off-target effects and creating a favorable therapeutic window.

Comparative Data: CA IX Inhibition

The following table synthesizes data from multiple studies to illustrate these SAR principles. We compare a simple benzenesulfonamide against derivatives with more complex "tails" and ring substitutions.

Compound Class/ExampleKey Structural FeaturesTarget EnzymeActivity (Kᵢ or IC₅₀)Selectivity (vs. CA II)Reference
Simple Benzenesulfonamide Unsubstituted Ring, Primary SulfonamidehCA IXMicromolar rangeLow[3][4]
Aryl Thiazolone-Benzenesulfonamide (e.g., Compound 4h) Complex heterocyclic tailhCA IX10.93 nM (IC₅₀)High (CA II IC₅₀ = 3.92 µM)[3]
Pyrazolyl-Thiazole Benzenesulfonamide (e.g., Compound 17e) Complex heterocyclic tail with triazole linkerhCA IX25 nM (IC₅₀)High (CA II IC₅₀ = 95 nM)[9]
Tetrafluorobenzenesulfonamide Derivative Perfluorinated aromatic ringhCA IX1.5 - 38.9 nM (Kᵢ)High[5]

Causality: The data clearly shows that moving from a simple scaffold to derivatives with complex, heterocyclic tails (R²) dramatically increases both potency and selectivity for the target enzyme CA IX.[3][9] This is because the tail can form additional favorable interactions with amino acid residues unique to the CA IX active site, while the core sulfonamide group maintains its critical interaction with the zinc ion. Furthermore, fluorinating the benzene ring (R¹) enhances the intrinsic binding affinity.[5]

Comparative Analysis II: Antibacterial Activity

Sulfonamides were among the first effective antimicrobial drugs, and the benzenesulfonamide scaffold remains a fertile ground for developing new agents to combat antibiotic resistance.[10][11] Their primary mechanism often involves inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Structure-Activity Relationship Insights:
  • Aromatic Ring Substituents (R¹):

    • Electron-Withdrawing Groups: Groups like nitro (-NO₂) on the aromatic ring can enhance antibacterial activity compared to electron-donating groups like methyl (-CH₃).[11] This is likely due to the resulting increase in the acidity of the sulfonamide proton, which can be crucial for mimicking the p-aminobenzoic acid (PABA) substrate of the target enzyme.

    • Halogens: Chloro-substituted derivatives often show good activity, though typically less potent than their nitro-substituted counterparts.[11]

  • N-Substituents (R²):

    • Heterocyclic Moieties: Incorporating heterocyclic systems like benzoxazole or thiazole onto the sulfonamide nitrogen can lead to compounds with pronounced antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][12]

Comparative Data: Antibacterial Activity (MIC)

This table compares the minimum inhibitory concentration (MIC) for different classes of benzenesulfonamide derivatives against common bacterial pathogens. Lower MIC values indicate higher potency.

Compound Class/ExampleKey Structural FeaturesTest OrganismActivity (MIC in mg/mL or µg/mL)Reference
p-Toluenesulfonamide Derivative (e.g., Compound 4a) Methyl on benzene ring, carboxamide tailP. aeruginosa6.67 mg/mL[13]
Benzenesulfonamide Derivative (e.g., Compound 4d) Unsubstituted ring, carboxamide tailE. coli6.72 mg/mL[13]
N-(benzoxazol-2-yl) Derivative (e.g., Compound 3a) Methyl on benzene ring, complex benzoxazole tailS. aureus, E. coliPronounced activity at 30-300 ppm[10]
N-(thiazol-2-yl) Derivative Thiazole tail, various R¹ groups (e.g., isopropyl)S. aureus3.9 µg/mL[12]

Causality: Studies reveal that p-toluenesulfonamide derivatives can possess better antimicrobial properties than unsubstituted benzenesulfonamide analogs.[13] However, the most significant gains in potency are achieved by adding complex heterocyclic N-substituents (R²).[10][12] These moieties can introduce new binding interactions with the target enzyme or alter the compound's properties, such as cell permeability, allowing for better access to intracellular targets.

Experimental Protocols: A Self-Validating System

Trustworthiness in SAR studies comes from robust, reproducible assays. Below is a detailed protocol for a foundational assay in anticancer research targeting carbonic anhydrase.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydrase assay, a gold standard for measuring CA activity.[14] The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting pH drop is monitored using a colorimetric indicator.

Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific human carbonic anhydrase isoform (e.g., hCA IX).

Materials:

  • Recombinant human carbonic anhydrase (hCA II, hCA IX)

  • HEPES buffer (20 mM, pH 7.4)

  • pH indicator solution (e.g., p-Nitrophenol)

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme & Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in HEPES buffer.

    • Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in DMSO, then dilute further in buffer. Maintain a constant final DMSO concentration (e.g., <1%) in all assays.

  • Assay Execution:

    • The stopped-flow instrument rapidly mixes two solutions:

      • Syringe A: Contains the enzyme, buffer, and pH indicator.

      • Syringe B: Contains the CO₂-saturated water (substrate).

    • For inhibition experiments, the test compound is pre-incubated with the contents of Syringe A for a set time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.

  • Data Acquisition:

    • Upon mixing, the enzymatic reaction begins. The production of a proton causes a pH decrease, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.

    • The initial rate of the reaction (the slope of the absorbance change over time) is recorded.

  • Data Analysis:

    • The initial rates are plotted against the substrate concentration to determine enzyme kinetics.

    • For inhibition studies, the fractional activity of the enzyme is calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

    • The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Trustworthiness: This method is self-validating because it directly measures the catalytic event. By including a standard, well-characterized inhibitor (like Acetazolamide) as a positive control and a vehicle control (DMSO only), the assay's performance and the compound's relative potency can be reliably established.[8]

References

A Comparative Study of Brominated vs. Non-Brominated Benzenesulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the physicochemical properties and biological activities of benzenesulfonamide and its brominated counterpart, 4-bromobenzenesulfonamide, providing valuable insights for drug discovery and development.

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The strategic modification of the benzenesulfonamide scaffold is a key approach in drug design to enhance potency, selectivity, and pharmacokinetic properties. One such modification is halogenation, particularly bromination, which can significantly alter the compound's physicochemical and biological characteristics. This guide provides a detailed comparative study of benzenesulfonamide and its brominated analog, 4-bromobenzenesulfonamide, to elucidate the impact of bromine substitution.

Physicochemical Properties: The Impact of Bromination

The introduction of a bromine atom onto the benzene ring of benzenesulfonamide induces notable changes in its key physicochemical parameters, which in turn can influence its biological behavior.

PropertyBenzenesulfonamide4-BromobenzenesulfonamideImpact of Bromination
Molecular Weight ( g/mol ) 157.19236.09Increased molecular weight
pKa ~10.09.89 (Predicted)[1]Slight increase in acidity
LogP (Octanol/Water) ~0.62 (Experimental)1.097 (Calculated)Increased lipophilicity
Water Solubility 4.3 g/100 mL (16°C)[2]991.6 mg/L (15°C)[1]Decreased aqueous solubility

The bromine atom, being electron-withdrawing, is predicted to slightly increase the acidity of the sulfonamide proton, as reflected in the lower pKa value for the brominated compound[3]. This can have implications for its interaction with biological targets. Furthermore, the addition of the bulky and hydrophobic bromine atom significantly increases the lipophilicity (LogP) of the molecule, which can enhance its ability to cross cell membranes. Conversely, this increased lipophilicity contributes to a decrease in aqueous solubility.

Synthesis of Benzenesulfonamide and 4-Bromobenzenesulfonamide

The synthesis of both benzenesulfonamide and 4-bromobenzenesulfonamide is typically achieved through the reaction of their corresponding sulfonyl chlorides with ammonia. This straightforward and high-yielding method is a standard procedure in organic synthesis.

Experimental Protocols

Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride

  • In a flask, cool 200 mL of aqueous ammonia to -10°C.

  • Slowly add benzenesulfonyl chloride (13 g, 73 mmol) to the cooled ammonia solution with stirring.

  • Maintain the reaction mixture at -10°C and continue stirring for 3 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain benzenesulfonamide.

Synthesis of 4-Bromobenzenesulfonamide from 4-Bromobenzenesulfonyl Chloride [1]

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in 5 mL of methanol in a 25 mL single-neck flask.

  • Add an excess of methanol/ammonia solution (5 mL) to the flask.

  • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • Concentrate the reaction solution under reduced pressure to yield 4-bromobenzenesulfonamide as a white solid.

G cluster_0 Synthesis of Benzenesulfonamides start_non_bromo Benzenesulfonyl Chloride product_non_bromo Benzenesulfonamide start_non_bromo->product_non_bromo Ammonolysis start_bromo 4-Bromobenzenesulfonyl Chloride product_bromo 4-Bromobenzenesulfonamide start_bromo->product_bromo Ammonolysis reagent Aqueous Ammonia reagent->product_non_bromo reagent->product_bromo

Caption: General synthesis workflow for benzenesulfonamide and its brominated analog.

Comparative Biological Activity

The benzenesulfonamide scaffold is a well-established pharmacophore, particularly for inhibitors of carbonic anhydrases. The introduction of a bromine atom can modulate this activity and potentially introduce new biological effects.

Carbonic Anhydrase Inhibition

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.

  • Reagent Preparation : Prepare solutions of purified carbonic anhydrase (e.g., hCA II), the test compounds (benzenesulfonamide and 4-bromobenzenesulfonamide) dissolved in DMSO, and the substrate p-nitrophenyl acetate in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure :

    • In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compounds.

    • Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate to each well.

  • Data Acquisition : Monitor the increase in absorbance at 400 nm over time using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenol.

  • Data Analysis :

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_1 Carbonic Anhydrase Inhibition Assay reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance (400 nm) reaction->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for determining carbonic anhydrase inhibition.

Antibacterial Activity

While the parent benzenesulfonamide has limited intrinsic antibacterial activity, its derivatives, famously known as sulfa drugs, are potent antibacterial agents. The introduction of a bromine atom could potentially enhance this activity. However, direct comparative Minimum Inhibitory Concentration (MIC) data for benzenesulfonamide and 4-bromobenzenesulfonamide against common bacterial strains is scarce in the reviewed literature. Studies on related N-(4-bromobenzenesulfonyl)benzamide derivatives suggest potential activity, particularly against Gram-positive bacteria.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [6]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (benzenesulfonamide and 4-bromobenzenesulfonamide) in the broth.

  • Inoculation : Add the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

Benzenesulfonamide derivatives are being actively investigated for their anticancer properties, often linked to their ability to inhibit carbonic anhydrase isoforms that are overexpressed in tumors.[7] While there is no direct comparative anticancer data for benzenesulfonamide and 4-bromobenzenesulfonamide, a study on a 4-substituted benzenesulfonamide analog showed it to be a potential anti-glioblastoma compound with an IC50 value of 58.6 µM.[4] The increased lipophilicity of the brominated compound could lead to better cell penetration and potentially enhanced anticancer activity.

Experimental Protocol: Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

  • Cell Culture : Seed cancer cells (e.g., a breast cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion: A Tale of Two Sulfonamides

The substitution of a hydrogen atom with bromine on the benzenesulfonamide scaffold brings about significant and predictable changes in the molecule's physicochemical properties. The resulting 4-bromobenzenesulfonamide is more lipophilic and slightly more acidic, with reduced water solubility compared to its non-brominated parent. These alterations are anticipated to translate into a modified biological activity profile. While direct comparative data is not always available, the existing body of research on sulfonamide derivatives strongly suggests that bromination is a viable strategy for modulating their therapeutic potential, particularly in the context of carbonic anhydrase inhibition and potentially for enhancing antibacterial and anticancer activities. Further side-by-side experimental evaluations are warranted to fully quantify these differences and guide the rational design of next-generation benzenesulfonamide-based therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of discovery. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from data on structurally similar compounds and established laboratory safety principles. Our approach is rooted in a conservative mindset, treating the compound as potentially hazardous to ensure the highest level of safety.

This guide is designed to be a practical, immediate resource for laboratory professionals. It is structured to provide not just procedural steps, but also the scientific reasoning behind each recommendation, fostering a culture of safety and deep understanding within your research team.

Core Safety Principles and Hazard Assessment

Assumed Hazards:

  • Skin and eye irritation[1][2]

  • Harmful if ingested[1]

  • Potential for respiratory tract irritation if inhaled as a dust or aerosol[2][3]

  • Possible allergic skin reaction[4]

The following sections provide a detailed, step-by-step guide to mitigating these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each item.

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]Protects against accidental splashes of solutions or contact with airborne particles of the compound, preventing potential eye irritation or serious damage.[1][2][4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile) inspected prior to use.[3][6] For prolonged contact or immersion, consider thicker gloves or double-gloving.[5]Prevents direct skin contact, which can cause irritation or allergic reactions.[4] Nitrile gloves offer good resistance to a range of chemicals.[6]
Body Protection A flame-resistant lab coat that is fully buttoned.[3] Consider a chemical-resistant apron for large-scale operations.Protects skin and personal clothing from contamination in case of spills or splashes.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator should be used.[3][5]Minimizes the risk of inhaling the compound, which could cause respiratory tract irritation.[2]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Experimental Workflow: Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity. The following workflow diagram and step-by-step guide provide a clear operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designated Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Materials & Reagents gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Begin Experiment dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A typical laboratory workflow for handling chemical compounds.

Step-by-Step Handling Protocol:
  • Designate a Work Area : All handling of this compound, especially weighing and initial dissolution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Assemble and Inspect PPE : Before entering the designated area, don all the required PPE as outlined in the table above. Inspect gloves for any signs of damage or degradation before use.[3]

  • Prepare for the Experiment : Gather all necessary equipment, solvents, and reagents. Ensure that a chemical spill kit is readily accessible.

  • Weighing the Compound : If the compound is a solid, handle it carefully to avoid generating dust.[3] Use a spatula to transfer the solid. If possible, weigh it directly into the reaction vessel.

  • Dissolution and Reaction : When dissolving the compound or running a reaction, add solvents slowly to avoid splashing. If the reaction is exothermic, use an ice bath to control the temperature.

  • Transfers : When transferring solutions, use a pipette or a funnel to minimize the risk of spills. Keep containers closed when not in use.[8]

  • Decontamination : After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.[3]

For a Small Spill (in a fume hood):

  • Alert nearby personnel.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[3]

  • Carefully scoop the absorbent material into a designated hazardous waste container.[3]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

For a Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.[3]

  • If safe to do so, increase ventilation to the area.

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

  • Prevent the spill from entering drains.[3]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.[8][9]

G cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, reaction mixtures) liquid_container Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, broken glass) sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup

Caption: A workflow for the proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation : It is crucial to segregate waste containing this compound from other waste streams.[7][10]

    • Solid Waste : Collect any contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[3]

    • Liquid Waste : Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[10]

  • Containerization : Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition, with a secure, leak-proof lid.[7]

  • Labeling : The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.[7]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[3]

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.